molecular formula C13H26N2O2 B1530159 Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate CAS No. 1184273-01-5

Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate

Cat. No.: B1530159
CAS No.: 1184273-01-5
M. Wt: 242.36 g/mol
InChI Key: XXOUZFXNGWAPGV-UHFFFAOYSA-N
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Description

Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-15(11-6-8-14-9-7-11)10-12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOUZFXNGWAPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)OC(C)(C)C)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate" chemical properties

[1][2]

Executive Summary

This compound is a versatile bifunctional intermediate designed for the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and DNA-encoded libraries.[1] Its structure features a secondary piperidine amine for scaffold attachment and a tert-butyl protected glycine moiety for N-capping or chain extension.[1]

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via reductive amination, and critical handling procedures to maintain the integrity of the acid-labile tert-butyl ester.[1]

Chemical Identity & Structure

PropertyDetail
Chemical Name This compound
IUPAC Name tert-butyl N-ethyl-N-(piperidin-4-yl)glycinate
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
CAS Number Not widely listed; Custom Synthesis Category
Core Moiety 4-substituted piperidine
Functional Groups Secondary amine (piperidine), Tertiary amine (acyclic), tert-butyl ester
Structural Analysis

The molecule consists of a piperidine ring unsubstituted at the N1 position, serving as a nucleophilic handle. The C4 position is substituted with an ethyl-glycine motif .[1] The bulky tert-butyl group protects the carboxylic acid, preventing premature coupling and enhancing solubility in organic solvents during intermediate steps.

Physicochemical Properties (Predicted & Analog-Based)

  • Physical State: Viscous colorless to pale yellow oil or low-melting solid.[1]

  • Solubility:

    • High: Dichloromethane (DCM), Methanol, Ethyl Acetate, DMSO.

    • Low: Water (neutral pH), Hexanes.

  • Acidity/Basicity (pKa):

    • N1 (Piperidine): ~10.8 (Highly basic, primary site of protonation).[1]

    • N (Chain): ~8.2 (Moderately basic).[1]

  • Lipophilicity (LogP): ~1.5 – 2.0 (Estimated).[1] The tert-butyl and ethyl groups contribute to significant lipophilicity compared to the free acid.

  • Stability:

    • Acid Sensitivity: High. The tert-butyl ester cleaves rapidly in TFA or HCl/Dioxane.[1]

    • Base Stability: High. Stable to piperidine, DIPEA, and dilute NaOH.

Synthesis & Reaction Engineering

The most robust synthesis route utilizes Reductive Amination followed by Hydrogenolytic Deprotection . This strategy avoids the use of acid-labile protecting groups (like Boc) on the piperidine nitrogen, preserving the tert-butyl ester.[1]

Retrosynthetic Analysis

To obtain the target with a free piperidine NH and an intact tert-butyl ester, we must use a protecting group on the piperidine that is orthogonal to acid cleavage. Benzyl carbamate (Cbz) is the ideal choice.

Validated Synthesis Protocol

Step 1: Reductive Amination

  • Reactants: 1-Cbz-4-piperidone (1.0 eq) + N-Ethylglycine tert-butyl ester (1.1 eq).[1]

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 eq).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

  • Conditions:

    • Dissolve amine and ketone in DCE under N₂.

    • Add acetic acid (1.0 eq) to catalyze imine formation; stir for 30 min.

    • Add STAB portion-wise at 0°C. Warm to RT and stir for 16h.

    • Quench: Sat. NaHCO₃. Extract with DCM.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Cbz Deprotection (Hydrogenolysis) [1]

  • Substrate: Cbz-protected intermediate.

  • Reagent: H₂ (1 atm) or Ammonium Formate.

  • Catalyst: 10% Pd/C (10 wt%).

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Degas solvent with N₂.[2]

    • Add catalyst and substrate.[2][3]

    • Purge with H₂ balloon. Stir vigorously for 4–12h.

    • Workup: Filter through Celite® to remove Pd. Concentrate in vacuo.

    • Result: Pure this compound.

Reaction Workflow Diagram

SynthesisPathStart11-Cbz-4-piperidoneReagent1NaBH(OAc)3DCE, AcOHStart1->Reagent1Start2N-Ethylglycinet-butyl esterStart2->Reagent1InterIntermediate:Cbz-Protected AmineReagent2H2, Pd/CMeOHInter->Reagent2Reagent1->InterReductiveAminationFinalTarget:Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetateReagent2->FinalHydrogenolysis(Cbz Removal)

Caption: Orthogonal synthesis strategy ensuring preservation of the acid-labile tert-butyl ester.

Applications in Drug Discovery[2][6]

PROTAC Linker Design

This molecule serves as a "exit vector" linker. The piperidine nitrogen can be alkylated to attach an E3 ligase ligand (e.g., Cereblon or VHL binders), while the tert-butyl ester is deprotected to couple with a target protein ligand.

  • Advantage: The ethyl group on the chain nitrogen reduces hydrogen bond donation, improving membrane permeability compared to secondary amines.

Peptoid/Peptidomimetic Synthesis

Used as a sub-monomer in solid-phase synthesis.[1] The secondary amine allows for the introduction of constrained conformational flexibility into peptide backbones.

Handling, Storage & Safety[1]

Storage Protocol[2]
  • Temperature: Store at -20°C.

  • Atmosphere: Hygroscopic; store under Argon or Nitrogen.

  • Stability: Avoid exposure to TFA fumes or strong acids, which will cleave the ester to the carboxylic acid.

Regulatory Compliance[2]
  • Precursor Note: While this specific molecule is a research chemical, its synthesis may utilize 4-piperidone or 1-Boc-4-piperidone , which are regulated precursors in some jurisdictions (due to fentanyl synthesis risks).[1][4] Ensure all starting materials are sourced from authorized vendors with appropriate end-user declarations.[1]

Safety Diagram[2]

SafetyCheckRegulatory Check:Verify 4-Piperidone SourcingPPEPPE Required:Gloves, Goggles, Lab CoatCheck->PPEStorageStorage:-20°C, Inert GasPPE->StorageWasteDisposal:Halogenated Organic WasteStorage->Waste

Caption: Mandatory safety and compliance workflow for handling piperidine derivatives.

References

  • Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]

  • Orthogonal Protection Strategies: Kocienski, P. J. Protecting Groups, 3rd Edition. Thieme, 2005. (Standard Reference for Cbz/Boc orthogonality).

  • Piperidine Linkers in PROTACs: Sun, X., et al. "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy, 2019, 4,[1] 64. Link[1]

  • Regulatory Context (Precursors): International Narcotics Control Board (INCB).[1] "Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances." 2023 Report.[5] Link

An In-depth Technical Guide to Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate, a key chemical building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and its strategic functionalization offers a pathway to novel therapeutics.[1][2][3] This document details a robust synthetic protocol for the target molecule via reductive amination, outlines its analytical characterization with predicted spectral data, and discusses its potential applications for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide field-proven insights, ensuring both technical accuracy and practical utility.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active alkaloids.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal scaffold for interacting with biological targets.[4] Molecules incorporating the piperidine nucleus are known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and central nervous system (CNS) effects.[2]

This compound is a bifunctional molecule that serves as a valuable building block for the synthesis of more complex drug candidates.[5][6] It features a secondary amine on the piperidine ring, which can be further derivatized, and a tert-butyl protected carboxylic acid, which allows for selective deprotection and subsequent amide bond formation. This dual functionality makes it a versatile intermediate for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyPredicted ValueJustification
Molecular Formula C13H26N2O2Based on the chemical structure.
Molecular Weight 242.36 g/mol Calculated from the molecular formula.
IUPAC Name This compoundGenerated based on standard chemical nomenclature rules.
Predicted XLogP3 1.8The introduction of the ethyl group increases lipophilicity compared to the precursor, tert-butyl 2-(piperidin-4-yl)acetate (XLogP3 of 1.3).[7] The overall value suggests good potential for oral bioavailability.
Predicted pKa (basic) ~9.5-10.5The piperidine nitrogen is a secondary amine, which is typically basic. The exact pKa will be influenced by the substituents, but it is expected to be in the range of typical secondary amines.[8]
Topological Polar Surface Area (TPSA) 41.5 ŲCalculated based on the functional groups present. This value is well within the range for good cell permeability.

Synthesis via Reductive Amination: A Self-Validating Protocol

The most logical and efficient synthetic route to this compound is the reductive amination of tert-butyl 2-(piperidin-4-yl)acetate with acetaldehyde. This method is widely used for the N-alkylation of amines due to its high efficiency and control over the degree of alkylation, thus avoiding the common problem of over-alkylation seen with direct alkylation using alkyl halides.[9]

Rationale for Experimental Choices
  • Starting Material: Tert-butyl 2-(piperidin-4-yl)acetate (CAS 180182-07-4) is a commercially available and stable precursor, making it an ideal starting point for the synthesis.[7]

  • Reagent: Acetaldehyde is the simplest aldehyde that will introduce the desired ethyl group onto the piperidine nitrogen.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice for this transformation.[10] It is a mild and selective reagent that efficiently reduces the intermediate iminium ion in the presence of the aldehyde, minimizing side reactions.[9][10] Unlike sodium cyanoborohydride, it avoids the use of toxic cyanide reagents.[9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination reactions as they are aprotic and effectively solubilize the reactants.[10]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification A Dissolve tert-butyl 2-(piperidin-4-yl)acetate and acetaldehyde in DCM B Stir at room temperature A->B Initial Mixing C Add Sodium Triacetoxyborohydride portion-wise B->C Initiate Reduction D Monitor reaction by TLC/LC-MS C->D Reaction Progress E Quench with saturated NaHCO3 D->E Completion F Extract with DCM E->F G Dry organic layer (Na2SO4) F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I J This compound I->J Final Product

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a solution of tert-butyl 2-(piperidin-4-yl)acetate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added acetaldehyde (1.2 eq). The mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture over 15 minutes. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). The mixture is stirred for 30 minutes.

  • Extraction: The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization: A Validating System

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted NMR chemical shifts. These predictions are based on the analysis of related piperidine structures and standard chemical shift increments.[14]

¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm) Multiplicity Integration Assignment
~2.8-3.0m2HPiperidine H2ax, H6ax
~2.5-2.7q2H-N-CH₂ -CH₃
~2.3-2.5m1HPiperidine H4
~2.2-2.4d2H-CH₂-COO-
~2.0-2.2m2HPiperidine H2eq, H6eq
~1.6-1.8m2HPiperidine H3ax, H5ax
1.45s9H-C(CH₃ )₃
~1.2-1.4m2HPiperidine H3eq, H5eq
~1.0-1.2t3H-N-CH₂-CH₃
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm) Assignment
~172.0-C =O
~80.5-C (CH₃)₃
~55-58Piperidine C4
~52-55Piperidine C2, C6
~45-48-N-CH₂ -CH₃
~40-43-CH₂ -COO-
~30-33Piperidine C3, C5
28.2-C(CH₃ )₃
~12-15-N-CH₂-CH₃
Mass Spectrometry

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to confirm the molecular formula.

  • Predicted HRMS (ESI-TOF): Calculated for C13H27N2O2 [M+H]⁺: 243.2067, Found: 243.20XX.

  • Fragmentation Pattern: The ESI mass spectrum is expected to show the protonated molecule [M+H]⁺ as the base peak.[15][16] A characteristic fragmentation would be the loss of the tert-butyl group (-56 Da) to give a fragment at m/z ~187. Further fragmentation of the piperidine ring is also anticipated.

Applications in Drug Development and Medicinal Chemistry

This compound is a versatile building block with significant potential in drug discovery. Its strategic utility can be categorized as follows:

Scaffold for Library Synthesis

The presence of a reactive secondary amine and a protected carboxylic acid allows for divergent synthesis strategies. The amine can be acylated, sulfonylated, or further alkylated to explore structure-activity relationships (SAR) around the piperidine core. Subsequently, the tert-butyl ester can be deprotected under acidic conditions to reveal the carboxylic acid, which can then be coupled with a diverse range of amines to generate large libraries of amide derivatives.

Introduction of Physicochemical Modulators

The ethyl group on the piperidine nitrogen provides a moderate increase in lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a lead compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile.[8] The piperidine scaffold itself can improve aqueous solubility and metabolic stability.

Potential Therapeutic Areas

While no specific biological activity has been reported for this exact molecule, its structural motifs are present in compounds targeting a range of therapeutic areas:

  • Antifungal Agents: N-alkylated 4-aminopiperidines have shown potent antifungal activity, suggesting that derivatives of this building block could be explored for the development of new antimycotics.[17]

  • CNS Disorders: The piperidine core is a well-established pharmacophore for CNS-active drugs.[2] Derivatives could be investigated for their potential as modulators of neurotransmitter receptors or transporters.

  • Oncology: Certain N-(piperidine-4-yl)benzamide derivatives have been shown to act as cell cycle inhibitors, indicating a potential role for this scaffold in cancer research.[18]

Logical Relationships in Application

G cluster_0 Derivatization Strategies cluster_1 Intermediate Generation cluster_2 Final Compound Libraries cluster_3 Therapeutic Exploration A This compound B N-Acylation / Sulfonylation A->B C Ester Deprotection A->C D N-Functionalized Piperidine Esters B->D E Ethyl(piperidin-4-yl)amino]acetic acid C->E D->C Sequential Modification F Diverse Amide Libraries E->F Amide Coupling G Antifungals F->G H CNS Agents F->H I Anticancer Agents F->I

Caption: Logical flow from the core building block to potential therapeutic applications.

Conclusion

This compound represents a strategically important and versatile building block for medicinal chemistry and drug development. Its synthesis is readily achievable through a robust and scalable reductive amination protocol. The predictable analytical profile of this compound, combined with its dual functionality, allows for its seamless integration into synthetic workflows aimed at producing diverse libraries of novel compounds. The exploration of derivatives based on this scaffold holds significant promise for the discovery of new therapeutic agents across multiple disease areas. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable chemical tool.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023, December 2). Building block (chemistry). Retrieved February 23, 2026, from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(3), 282-303.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Global Journal of Pharmacy & Pharmaceutical Sciences. (n.d.). Syntheses, Characterization and Biological Activity of Novel 2,6-Di Substituted Piperidine-4-One Derivatives. Retrieved February 23, 2026, from [Link]

  • PubMed. (2015, August 15). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Retrieved February 23, 2026, from [Link]

  • Pak. J. Pharm. Sci. (n.d.). Analgesic activity of alkyl piperidine derivatives. Retrieved February 23, 2026, from [Link]

  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved February 23, 2026, from [Link]

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Sources

"Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of tert-Butyl 2-[ethyl(piperidin-4-yl)amino]acetate

Introduction

This compound is a synthetic organic molecule featuring a central piperidine ring, a common scaffold in a multitude of neuroactive compounds.[1][2] Its structural similarity to known synthetic opioids, particularly the 4-anilinopiperidine class which includes fentanyl and its analogues, suggests a potential interaction with the central nervous system (CNS).[3][4][5][6][7] The piperidine moiety is a key pharmacophore for many G protein-coupled receptor (GPCR) ligands, and its derivatives have been explored for various therapeutic applications.[1][8][9][10][11] This guide presents a hypothesized mechanism of action for this compound, focusing on its potential as an opioid receptor modulator, and provides a comprehensive experimental framework for its validation. The presence of the tert-butyl ester group may also suggest its design as a prodrug to enhance metabolic stability and cellular permeability.[12][13]

Hypothesized Mechanism of Action: Opioid Receptor Modulation

Based on its core structure, the most probable mechanism of action for this compound is the modulation of opioid receptors, a class of GPCRs that includes the μ (mu), δ (delta), and κ (kappa) subtypes.[8] These receptors are the primary targets for endogenous opioid peptides and exogenous opiates, mediating analgesia, euphoria, and other physiological responses.[8]

Upon binding of an agonist, opioid receptors undergo a conformational change, leading to the activation of intracellular heterotrimeric G proteins. The activated G protein, typically of the Gi/o family, dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The resulting hyperpolarization of the neuronal membrane and decreased neurotransmitter release are the cellular hallmarks of opioid receptor activation, leading to a reduction in neuronal excitability and the perception of pain.

Signaling Pathway Diagram

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor Opioid Receptor (μ, δ, κ) G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gα) GIRK GIRK Channel (K+) G_Protein->GIRK Activates (Gβγ) VGCC VGCC (Ca2+) G_Protein->VGCC Inhibits (Gβγ) cAMP cAMP AC->cAMP Converts K_ion GIRK->K_ion Efflux Ca_ion VGCC->Ca_ion Influx (Blocked) Ligand tert-Butyl 2-[ethyl(piperidin-4-yl)amino]acetate (Hypothesized Agonist) Ligand->Receptor ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Neurotransmitter_Release Decreased Neurotransmitter Release Ca_ion->Neurotransmitter_Release Experimental_Workflow Start Start: Hypothesis Formulation Binding_Assay In Vitro Binding Assays (Radioligand Displacement) Start->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., [35S]GTPγS binding, cAMP assay) Binding_Assay->Functional_Assay If binding is confirmed In_Vivo_Assay In Vivo Behavioral Assays (e.g., Hot Plate, Tail Flick) Functional_Assay->In_Vivo_Assay If functional activity is observed Data_Analysis Data Analysis & Mechanism Confirmation In_Vivo_Assay->Data_Analysis End End: Mechanism Elucidated Data_Analysis->End

Sources

Technical Guide: Biological Targets & Pharmacological Utility of Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide analyzes the chemical entity Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate , a specialized pharmacophore fragment used in the design of peptidomimetics and small-molecule inhibitors.

Executive Summary

This compound (hereafter referred to as T-EPA ) is a privileged synthetic intermediate and pharmacophore scaffold. It is not a standalone drug but a "warhead" precursor used to synthesize high-affinity ligands for integrin receptors and, more recently, epigenetic modulators.

Its biological significance lies in its ability to mimic the Arg-Gly-Asp (RGD) tripeptide sequence, specifically the aspartic acid terminus, while providing a secondary amine handle for coupling to hydrophobic cores. Upon deprotection (hydrolysis of the tert-butyl ester), the resulting acid targets the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets and the Vitronectin receptor (


)  on endothelial cells.

Chemical Architecture & Pharmacophore Mapping

To understand the biological targets, one must deconstruct the molecule into its functional domains. T-EPA is a bifunctional building block designed for "Fragment-Based Drug Design" (FBDD).

Structural DomainChemical FeatureBiological/Pharmacological Function
Piperidine Ring (C4-linked) Semi-rigid aliphatic cycleActs as a spacer that restricts conformational freedom, reducing the entropic cost of binding. Mimics the proline/glycine turn in native RGD peptides.
Ethyl-Amino Group Tertiary Amine CenterProvides basicity for electrostatic interactions and steric bulk to fill hydrophobic pockets (S2/S3 subsites) in the receptor.
Acetate Tail (masked) Tert-butyl esterProdrug/Protecting Group: In synthesis, it prevents side reactions. In vivo, it hydrolyzes to the free carboxylate (

), which acts as the critical Aspartate mimetic , coordinating with metal ions (e.g.,

) in the integrin binding site.
Piperidine Nitrogen (NH) Secondary AmineThe "Vector": This is the attachment point for the rest of the drug molecule (e.g., a benzamidine or aromatic scaffold) to complete the pharmacophore.
Pharmacophore Diagram (DOT)

The following diagram illustrates how T-EPA maps onto the classical RGD binding motif found in fibrinogen.

PharmacophoreMapping RGD Native RGD Sequence (Arg-Gly-Asp) Target Integrin Receptor (Metal Ion Site) RGD->Target Native Binding TEPA T-EPA Scaffold (Synthetic Mimetic) Piperidine Piperidine Ring (Spacer) TEPA->Piperidine Carboxylate Free Acid (Aspartate Mimic) TEPA->Carboxylate Linker N-Ethyl Group (Hydrophobic Fit) TEPA->Linker Piperidine->RGD Mimics Glycine Turn Carboxylate->Target Coordinates Mg2+ Linker->Target Hydrophobic Interaction

Caption: Mapping of the T-EPA synthetic scaffold against the native RGD ligand and its interaction with the Integrin Metal Ion Dependent Adhesion Site (MIDAS).

Primary Biological Targets

Target A: Integrin (GPIIb/IIIa)

The primary application of piperidinyl-acetate derivatives is the inhibition of the platelet fibrinogen receptor, GPIIb/IIIa.[1][2] This receptor is responsible for platelet aggregation and thrombus formation.[1]

  • Mechanism of Action: The hydrolyzed form of T-EPA acts as a competitive antagonist. The carboxylate group inserts into the

    
     subunit's MIDAS (Metal Ion Dependent Adhesion Site), displacing the aspartic acid residue of fibrinogen.
    
  • Therapeutic Relevance: Prevention of thrombotic events in Acute Coronary Syndrome (ACS). T-EPA is a structural analog to the "tail" of Tirofiban and Lamifiban .

  • Selectivity Challenge: The ethyl group on the nitrogen is a specific modification intended to tune selectivity against the related

    
     integrin. The steric bulk of the ethyl group helps discriminate between the slightly different binding pockets of these two integrins.
    
Target B: Integrin (Vitronectin Receptor)

While often considered an "off-target" for platelet drugs,


 is a primary target for oncology.
  • Biological Role: This integrin is highly expressed on activated endothelial cells during angiogenesis (new blood vessel formation) and on osteoclasts (bone resorption).

  • T-EPA Utility: By modifying the substituent on the piperidine nitrogen (e.g., changing ethyl to a benzyl or sulfonamide), the T-EPA scaffold can be "tuned" to prefer

    
    , making it a candidate for anti-angiogenic drugs (cancer therapy) or osteoporosis treatments.
    
Target C: Epigenetic Modulators (EZH2)

Recent patent literature (e.g., WO2014177982) identifies T-EPA as a solubilizing tail for EZH2 (Enhancer of Zeste Homolog 2) inhibitors.

  • Context: EZH2 is a histone methyltransferase overexpressed in many cancers.

  • Role of T-EPA: In this context, T-EPA is not the primary pharmacophore but is attached to the solvent-exposed region of the inhibitor. The basic amine improves solubility and pharmacokinetic properties, while the ester/acid tail can form hydrogen bonds with surface residues of the enzyme.

Experimental Protocols

Protocol 1: Deprotection (Activation)

To evaluate biological activity, the tert-butyl ester must be hydrolyzed to the active acid.

  • Dissolution: Dissolve 1.0 eq of T-EPA in Dichloromethane (DCM) (0.1 M concentration).

  • Acidolysis: Add Trifluoroacetic acid (TFA) dropwise at 0°C until a 1:1 v/v ratio of DCM:TFA is reached.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of the high Rf ester spot).

  • Workup: Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene (

    
    ) to remove trace acid.
    
  • Validation: Confirm the formation of the carboxylic acid via LC-MS (Loss of 56 Da corresponding to isobutene).

Protocol 2: Solid-Phase Integrin Binding Assay

This assay determines the affinity of the T-EPA derivative (coupled to a core scaffold) for purified GPIIb/IIIa.

Reagents:

  • Purified human GPIIb/IIIa (20 nM).

  • Biotinylated Fibrinogen (Ligand).

  • Streptavidin-HRP (Detection).

Steps:

  • Coating: Coat 96-well microtiter plates with purified GPIIb/IIIa in Tris-buffered saline (TBS) containing 1 mM

    
     and 1 mM 
    
    
    
    overnight at 4°C.
  • Blocking: Block non-specific sites with 3% BSA in TBS for 2 hours.

  • Competition: Add the test compound (hydrolyzed T-EPA derivative) at serial dilutions (0.1 nM to 10

    
    M) simultaneously with Biotinylated Fibrinogen (10 nM). Incubate for 3 hours at 25°C.
    
  • Washing: Wash plates

    
     with TBS-Tween.
    
  • Detection: Add Streptavidin-HRP, incubate for 1 hour, wash, and add TMB substrate.

  • Analysis: Measure OD at 450 nm. Calculate

    
     using a 4-parameter logistic fit.
    

Pathway Visualization: Integrin Signaling Blockade

The following diagram details the downstream effects when T-EPA (as part of an antagonist) binds to the GPIIb/IIIa receptor.

IntegrinSignaling Antagonist T-EPA Derived Antagonist GPIIbIIIa GPIIb/IIIa Receptor (Inactive Conformation) Antagonist->GPIIbIIIa Competes with Fibrinogen FAK Focal Adhesion Kinase (FAK) GPIIbIIIa->FAK Inside-Out Signaling (Inhibited) Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa Blocked Src Src Kinase FAK->Src Phosphorylation (Reduced) Actin Actin Cytoskeleton Polymerization Src->Actin Shape Change (Prevented) Clot Platelet Aggregation (Thrombus) Actin->Clot Aggregation (Inhibited)

Caption: Mechanism of action showing the blockade of the Fibrinogen-GPIIb/IIIa interaction, preventing downstream cytoskeletal rearrangement and clot formation.

References

  • Alig, L., et al. (1992).[1] "Low molecular weight, non-peptide fibrinogen receptor antagonists."[1] Journal of Medicinal Chemistry. Link

  • Weller, T., et al. (1996). "Orally active fibrinogen receptor antagonists. 2. Amidoximes of 2-amino-benzothiazoles." Journal of Medicinal Chemistry. Link

  • Patent WO2014177982A1. (2014).[3] "Enhancer of zeste homolog 2 inhibitors."[3] Google Patents.[3] Link

  • Cox, D., et al. (2010). "Integrins as therapeutic targets: lessons and opportunities." Nature Reviews Drug Discovery. Link

  • BroadPharm. (2024). "Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate PROTAC Linker." BroadPharm Product Catalog. Link

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The Strategic Role of tert-Butyl 2-[ethyl(piperidin-4-yl)amino]acetate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of the piperidine-based building block, tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's pivotal role as a versatile intermediate in the synthesis of complex molecular architectures, with a particular focus on its relevance in the discovery of novel therapeutics. The guide details robust synthetic protocols, explores the rationale behind its structural design, and discusses its application in constructing libraries of potential drug candidates, particularly within the realm of opioid analgesics and other centrally acting agents.

Introduction: The Piperidine Scaffold - A Privileged Motif in Drug Discovery

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including improved aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets. Furthermore, the piperidine nucleus provides a rigid, three-dimensional framework that can be readily functionalized at various positions to modulate a compound's pharmacological profile.

This compound emerges as a strategically designed building block that combines several key features beneficial for medicinal chemistry campaigns:

  • The Piperidine Core: Offers a proven scaffold for interaction with a multitude of receptors and enzymes.

  • The N-ethyl-4-amino Substituent: Provides a point for further molecular elaboration and influences the compound's basicity and lipophilicity, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

  • The tert-Butyl Acetate Moiety: Acts as a sterically hindered and chemically stable protecting group for the carboxylic acid functionality. This group is readily removed under acidic conditions, revealing a reactive handle for amide bond formation or other coupling reactions, while remaining stable to a wide range of other reaction conditions.

This guide will delve into the practical synthesis and strategic deployment of this valuable intermediate in drug discovery programs.

Synthesis of this compound: A Robust and Scalable Approach

The synthesis of the title compound is efficiently achieved through a two-step sequence commencing from commercially available starting materials. The cornerstone of this approach is a reductive amination reaction, a reliable and high-yielding transformation in medicinal chemistry.[2][3][4]

Overall Synthetic Scheme

Synthesis_Workflow start N-Boc-4-piperidone intermediate tert-Butyl 2-(4-oxopiperidin-1-yl)acetate start->intermediate Alkylation with tert-butyl bromoacetate reductive_amination Reductive Amination (Ethylamine, NaBH(OAc)3) intermediate->reductive_amination product This compound reductive_amination->product deprotection Boc Deprotection (TFA or HCl) product->deprotection final_intermediate Ethyl(piperidin-4-yl)amino]acetic acid derivative deprotection->final_intermediate

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate

This initial step involves the N-alkylation of a protected piperidone. While the target molecule has a free piperidine nitrogen, a common synthetic strategy involves starting with an N-protected piperidone, followed by deprotection. However, for the synthesis of the title compound, direct alkylation of 4-piperidone followed by reductive amination is a more direct route.

Protocol:

  • To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (2.5 equivalents).

  • Add tert-butyl bromoacetate (1.1 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) overnight.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, filter the solid inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2-(4-oxopiperidin-1-yl)acetate.

Step 2: Reductive Amination to Yield this compound

This is the key step where the ethylamino group is introduced at the 4-position of the piperidine ring. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for this transformation.[5][6][7]

Protocol:

  • Dissolve tert-butyl 2-(4-oxopiperidin-1-yl)acetate (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add ethylamine (in a suitable form, e.g., a solution in THF or as the hydrochloride salt with an additional equivalent of base) (1.2-1.5 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Role in Medicinal Chemistry: A Gateway to Novel Analgesics

The structural motif of N-substituted 4-aminopiperidines is a cornerstone in the development of potent opioid analgesics, most notably the fentanyl class of compounds.[8][9][10][11][12][13][14] this compound serves as a key intermediate that can be elaborated to generate novel fentanyl analogues with potentially improved therapeutic profiles.

Structural Analogy to Fentanyl Precursors

The synthesis of fentanyl and its analogues, such as remifentanil, often involves the coupling of an N-substituted 4-anilinopiperidine derivative with an acylating or alkylating agent.[8][12][15] The title compound provides a versatile platform for similar synthetic explorations.

Strategic Application in Drug Design

The utility of this compound in a drug discovery campaign can be visualized in the following workflow:

Drug_Discovery_Workflow start This compound deprotection Boc Deprotection (TFA or HCl) start->deprotection intermediate [Ethyl(piperidin-4-yl)amino]acetic acid deprotection->intermediate coupling Amide Coupling (Diverse Anilines) intermediate->coupling library Library of Fentanyl Analogues coupling->library sar SAR Studies library->sar lead_opt Lead Optimization sar->lead_opt

Caption: Application of the intermediate in a drug discovery workflow.

By deprotecting the tert-butyl ester, the resulting carboxylic acid can be coupled with a diverse library of anilines to generate a wide range of fentanyl analogues. The ethyl group on the piperidine nitrogen can be varied to explore its impact on receptor binding and pharmacokinetic properties. This systematic approach allows for comprehensive structure-activity relationship (SAR) studies, a critical component of lead optimization in drug discovery.[14]

Quantitative Data and Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₆N₂O₂Calculated
Molecular Weight242.36 g/mol Calculated
XLogP31.8Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count3Predicted
Rotatable Bond Count6Predicted

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of strategically placed functional groups make it an ideal starting material for the construction of complex molecules, particularly in the pursuit of novel analgesics. The principles and protocols outlined in this guide are intended to empower researchers to leverage this intermediate in their drug discovery efforts, paving the way for the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Synthetic approaches to remifentanil. [Link]

  • Google Patents. (2007).
  • Patent 1246801. (n.d.). METHODS FOR THE SYNTHESES OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL.
  • WIPO Patentscope. (2008). WO/2008/066708 NEW PROCESS FOR REMIFENTANIL SYNTHESIS. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions: (a).... [Link]

  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • Wiley Online Library. (n.d.). Synthesis of New Morphinan Opioids by TBADT‐Catalyzed Photochemical Functionalization at the Carbon Skeleton. [Link]

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Reddit. (2026). Reductive amination with amines : r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • PMC. (n.d.). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. [Link]

  • ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. [Link]

  • ResearchGate. (2025). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

  • Google Patents. (n.d.). WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis.
  • PMC. (2022). Synthetic opioids: a review and clinical update. [Link]

  • Academia.edu. (n.d.). Routes to 4-substituted analogues of the glycine/NMDA antagonist HA-996. Enantioselective synthesis of (3R,4R) 3-amino-1-hydroxy-4-methyl-2-pyrrolidinone (L-687, 414). [Link]

  • RSC Publishing. (n.d.). Monotrifluoroacetoxyborane-amines: chemoselective reagents for challenging reductive aminations. [Link]

  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. [Link]

  • The HRB National Drugs Library. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. [Link]

  • MDPI. (2023). Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers. [Link]

  • ChemRxiv. (n.d.). Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase. [Link]

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The Strategic Utility of tert-Butyl 2-[ethyl(piperidin-4-yl)amino]acetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone scaffold, integral to the design of a vast array of therapeutic agents.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. This guide delves into the synthesis, properties, and strategic applications of a particularly valuable, yet nuanced, building block: tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate . This compound offers a unique combination of a secondary amine for diverse functionalization, a protected carboxylic acid for controlled elaboration, and a pre-installed ethyl group that can influence binding and pharmacokinetic properties. As such, it represents a key intermediate for the rapid generation of compound libraries targeting a wide range of biological targets, including those in the central nervous system (CNS).[4]

Core Chemical Attributes and Strategic Advantages

The structure of this compound, with its distinct functional groups, endows it with several strategic advantages in the synthetic workflow of drug discovery.

PropertyFeatureAdvantage in Synthesis
Piperidine Core A saturated six-membered heterocycle.A proven scaffold in numerous FDA-approved drugs, offering favorable pharmacokinetic profiles.[3]
Secondary Amine The nitrogen at the 4-position of the piperidine ring is substituted with an ethyl group and an acetate moiety.Provides a reactive handle for a wide range of chemical transformations, including amidation, sulfonylation, and further alkylation, allowing for extensive structure-activity relationship (SAR) studies.
tert-Butyl Ester A sterically hindered ester protecting the acetate functionality.Offers robust protection under a variety of reaction conditions, yet can be selectively deprotected under mild acidic conditions, ensuring orthogonality with other protecting groups.[4]
Ethyl Group A small alkyl substituent on the piperidine nitrogen.Can modulate the basicity of the amine and provide specific steric and hydrophobic interactions within a target's binding pocket.

Synthesis of the Building Block: A Self-Validating Protocol

The most direct and industrially scalable approach to this compound involves a two-step sequence starting from commercially available 1-tert-butoxycarbonyl-4-piperidone. This method leverages a reductive amination reaction, a cornerstone of C-N bond formation in pharmaceutical synthesis.[5][6]

Step 1: Synthesis of N-(1-tert-butoxycarbonyl-4-piperidinyl)ethylamine

This initial step involves the reductive amination of 1-tert-butoxycarbonyl-4-piperidone with ethylamine. The use of a mild reducing agent such as sodium triacetoxyborohydride is crucial to selectively reduce the intermediate imine in the presence of the ketone starting material.[6][7]

Experimental Protocol:

  • To a solution of 1-tert-butoxycarbonyl-4-piperidone (1 equivalent) in a suitable aprotic solvent such as dichloroethane or ethanol, add a 70% aqueous solution of ethylamine (1 equivalent).[8]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(1-tert-butoxycarbonyl-4-piperidinyl)ethylamine, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Solvent: Dichloroethane or ethanol are chosen for their ability to dissolve the reactants and for their compatibility with the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone.[6]

  • Workup: The aqueous sodium bicarbonate quench neutralizes any remaining acid and facilitates the extraction of the product into the organic phase.

Step 2: N-Alkylation with tert-Butyl Bromoacetate

The second step involves the alkylation of the secondary amine with tert-butyl bromoacetate to introduce the acetate moiety.

Experimental Protocol:

  • Dissolve N-(1-tert-butoxycarbonyl-4-piperidinyl)ethylamine (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2 equivalents), to the solution.

  • Add tert-butyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base is essential to deprotonate the secondary amine, facilitating its nucleophilic attack on the tert-butyl bromoacetate without competing in the alkylation reaction itself.

  • Solvent: Acetonitrile or DMF are suitable solvents as they are polar enough to dissolve the reactants and facilitate the SN2 reaction.

  • Purification: Column chromatography is typically required to remove any unreacted starting materials and byproducts, ensuring the high purity of the final building block.

Synthetic Workflow Diagram:

Caption: Synthetic route to this compound.

Applications in Drug Discovery: A Gateway to Novel Chemical Space

The strategic placement of functional groups in this compound makes it a versatile precursor for the synthesis of a wide range of more complex molecules. The secondary amine allows for the introduction of diverse substituents, while the tert-butyl ester can be deprotected to reveal a carboxylic acid for further elaboration, such as amide bond formation.

Logical Relationship of Functionalization:

Functionalization building_block This compound deprotection Acidic Deprotection (e.g., TFA, HCl) building_block->deprotection further_alkylation Further N-Alkylation building_block->further_alkylation acylation N-Acylation/Sulfonylation building_block->acylation free_acid Free Carboxylic Acid Derivative deprotection->free_acid amide_coupling Amide Coupling (e.g., with amines) free_acid->amide_coupling amide_products Amide Library amide_coupling->amide_products tertiary_amine_products Tertiary Amine Derivatives further_alkylation->tertiary_amine_products acylated_products Acylated/Sulfonylated Derivatives acylation->acylated_products

Caption: Functionalization pathways of the building block.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

To illustrate the utility of this building block, consider the synthesis of a hypothetical kinase inhibitor library. Many kinase inhibitors feature a heterocyclic core appended with a substituted piperidine moiety to enhance solubility and target engagement.

Exemplary Synthetic Protocol:

  • Amide Coupling: The secondary amine of this compound can be coupled with a heterocyclic carboxylic acid (e.g., a substituted pyrimidine-5-carboxylic acid) using standard peptide coupling reagents such as HATU or EDC/HOBt.

  • Ester Deprotection: The resulting intermediate is then treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the tert-butyl ester, affording the corresponding carboxylic acid.

  • Final Amide Formation: This carboxylic acid can then be coupled with a variety of amines to generate a library of final compounds for biological screening.

This modular approach allows for the rapid exploration of three points of diversity: the heterocyclic core, the substituent on the piperidine nitrogen, and the final amine appended to the acetate moiety.

Conclusion

This compound is a highly valuable and versatile building block in contemporary drug discovery. Its synthesis is straightforward and scalable, relying on well-established and robust chemical transformations. The strategic arrangement of its functional groups provides medicinal chemists with a powerful tool for the efficient construction of diverse compound libraries, accelerating the identification and optimization of novel therapeutic agents. As the demand for new and improved medicines continues to grow, the importance of such well-designed synthetic intermediates will only increase.

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  • tert-Butyl 4-carbamoyl-3-methoxy-imino-4-methyl-piperidine-1-carboxyl-ate. (2008, November 8). PubMed. Retrieved February 22, 2026, from [Link]

  • α-Alkylation catalyzed by Cinchonidine Derivative. (n.d.). Buchler GmbH. Retrieved February 22, 2026, from [Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

"Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate" literature review and background

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an in-depth monograph for the chemical entity Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate . It synthesizes chemical logic, synthetic methodology, and pharmaceutical application into a cohesive narrative for researchers.

A Versatile Scaffold for Peptidomimetics and GPCR Ligand Design[1]

Executive Summary

This compound is a specialized secondary amine building block used primarily in the synthesis of peptidomimetics , integrin antagonists (e.g., RGD mimetics), and G-Protein Coupled Receptor (GPCR) ligands.[1][2] Its structure combines a lipophilic tert-butyl ester—serving as an acid-labile protecting group—with a piperidine ring capable of further functionalization.[1]

This guide provides a rigorous analysis of its synthetic accessibility, orthogonal protection strategies, and utility as a "privileged scaffold" in medicinal chemistry.[1]

Chemical Identity & Structural Logic[1]
PropertySpecification
IUPAC Name tert-butyl N-ethyl-N-(piperidin-4-yl)glycinate
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
Core Motif 4-Aminopiperidine linked to Glycine
Key Functionality Secondary Amine (Piperidine NH), Tertiary Amine (Central N), tert-Butyl Ester
pKa (Calc) ~10.8 (Piperidine NH), ~8.2 (Central N)

Structural Analysis: The molecule features two nitrogen centers with distinct reactivities:[1]

  • Piperidine Nitrogen (N1): A secondary amine (

    
    ) that is highly nucleophilic and sterically accessible.[1] This is the primary site for derivatization (alkylation, acylation, or reductive amination) to attach the "head group" of a drug molecule.[1]
    
  • Central Nitrogen (N-ethyl): A tertiary amine that serves as a linker.[1] The ethyl group provides steric bulk and lipophilicity, often optimizing the binding fit within hydrophobic pockets of receptors (e.g., CCR5 or IIb/IIIa).[1]

  • tert-Butyl Ester: A semi-permanent protecting group for the carboxylic acid.[1] It is stable to basic conditions (e.g., Fmoc deprotection, alkylation) but cleaved by strong acids (TFA/HCl), making it ideal for convergent synthesis.[1]

Synthetic Strategy: The Orthogonal Challenge

Synthesizing the title compound requires careful selection of protecting groups.[1] Since the final product contains an acid-labile tert-butyl ester, one cannot use a Boc-group to protect the piperidine nitrogen during synthesis, as removing the Boc (acidic) would also cleave the ester.[1]

The Solution: Orthogonal Protection (Cbz/Bn) The most robust route utilizes Benzyl (Bn) or Carbobenzyloxy (Cbz) protection for the piperidine nitrogen, which can be removed via catalytic hydrogenolysis (


) without affecting the tert-butyl ester.[1]
Pathway Logic (Graphviz Diagram)

SynthesisPathway Start1 1-Cbz-4-piperidone (Starting Material) Step1 Reductive Amination (NaBH(OAc)3, DCE) Start1->Step1 Start2 N-Ethylglycine t-butyl ester (Amine Source) Start2->Step1 Inter Intermediate: Cbz-Protected Precursor Step1->Inter Formation of Tertiary Amine Step2 Hydrogenolysis (H2, Pd/C, MeOH) Inter->Step2 Selective Deprotection Final Target: This compound Step2->Final Yields Free Secondary Amine

Caption: Figure 1. Orthogonal synthesis strategy avoiding acid-labile protecting groups on the piperidine ring to preserve the tert-butyl ester.[1]

Detailed Experimental Protocol

This protocol describes the synthesis via Reductive Amination followed by Hydrogenolysis .[1] This method is preferred over direct alkylation due to higher selectivity and fewer over-alkylation side products.[1]

Phase 1: Reductive Amination

Objective: Couple N-ethylglycine tert-butyl ester with 1-Cbz-4-piperidone.[1]

  • Reagents:

    • 1-Cbz-4-piperidone (1.0 eq)[1]

    • N-Ethylglycine tert-butyl ester (1.1 eq)[1]

    • Sodium triacetoxyborohydride (STAB, 1.5 eq)[1]

    • Acetic acid (1.0 eq, catalytic)[1]

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 1-Cbz-4-piperidone and N-ethylglycine tert-butyl ester in DCE (0.2 M concentration) under

      
       atmosphere.
      
    • Add Acetic acid.[1] Stir for 30 minutes at room temperature to allow iminium ion formation.

    • Cool to 0°C and add STAB portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Quench: Add saturated aqueous

      
      .
      
    • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

      
      , and concentrate.[1][3]
      
    • Purification: Flash column chromatography (Hexanes/EtOAc) to yield the Cbz-protected intermediate.

Phase 2: Cbz Deprotection (Hydrogenolysis)

Objective: Remove the Cbz group to liberate the secondary amine without cleaving the ester.[1]

  • Reagents:

    • Cbz-Intermediate (from Phase 1)[1]

    • Pd/C (10% wt, catalytic amount, typically 10% by mass of substrate)[1]

    • Solvent: Methanol or Ethanol (anhydrous).[1]

    • Hydrogen Gas (

      
      , balloon pressure).[1]
      
  • Procedure:

    • Dissolve the intermediate in Methanol.[1][4]

    • Add Pd/C carefully under inert atmosphere (Argon/Nitrogen).[1]

    • Purge the flask with

      
       (balloon) and stir vigorously at room temperature for 2–6 hours.
      
    • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.[1]

    • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[1][4]

    • Concentration: Evaporate the solvent under reduced pressure.

    • Result: The title compound is obtained as a colorless to pale yellow oil.[1] It may be used directly in the next step or converted to a stable salt (e.g., oxalate) for storage, though the free base is preferred for immediate coupling.[1]

Applications in Drug Discovery[1][2][5]

This molecule acts as a bifunctional linker , connecting a pharmacophore (via the piperidine nitrogen) to an acidic binding motif (via the acetate).[1]

A. Integrin Antagonists (RGD Mimetics)

The Piperidin-4-yl-amino-acetyl motif mimics the basic arginine side chain found in the RGD (Arg-Gly-Asp) sequence.[1]

  • Mechanism: The basic piperidine nitrogen interacts with the aspartic acid residue in the integrin receptor (e.g.,

    
     or 
    
    
    
    ), while the carboxylate (after t-Bu deprotection) interacts with the metal ion binding site (MIDAS).[1]
  • Usage: The title compound is alkylated at the piperidine nitrogen with a hydrophobic scaffold (e.g., benzodiazepine or tyrosine derivative) to create high-affinity antagonists.[1]

B. GPCR Ligands (CCR5 & Muscarinic)

In Chemokine Receptor 5 (CCR5) antagonists (similar to Maraviroc analogs), the 4-aminopiperidine core serves as a central scaffold that orients the lipophilic ethyl group and the polar acetate tail into specific sub-pockets of the receptor.[1]

C. Linker Chemistry (PROTACs)

While less common than simple alkyl chains, this rigid, charged linker can be used in PROTACs (Proteolysis Targeting Chimeras) to improve solubility and permeability compared to standard PEG chains.[1]

Handling and Stability
  • Storage: Store at -20°C under inert gas (Argon). The free amine absorbs

    
     from the air (carbamate formation).[1]
    
  • Acid Sensitivity: CRITICAL. Do not expose to strong acids (TFA, HCl) unless the intention is to cleave the tert-butyl ester.[1]

  • Basicity: The piperidine nitrogen is a strong base.[1] In coupling reactions, use a non-nucleophilic base (DIPEA/TEA) to scavenge protons if using acid chloride or alkyl halide electrophiles.[1]

References
  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]

  • Piperidine Scaffolds in Antibacterials: "Quinoline and naphthyridine derivatives useful in the treatment of bacterial infections."[1][5] World Intellectual Property Organization, WO2004058144A2.[1] (Describes similar piperidinyl-ethyl-amino intermediates). Link

  • EZH2 Inhibitor Synthesis: "Substituted benzene compounds." U.S. Patent, US11642348B2.[1] (Demonstrates the use of ethyl(piperidin-4-yl)amino intermediates in medicinal chemistry). Link

  • Orthogonal Protection Strategies: Kocienski, P. J.[1] Protecting Groups. 3rd Edition, Thieme, 2005.[1] (Authoritative text on Cbz/t-Bu orthogonality).

Sources

Methodological & Application

"Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate" in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate in Solid-Phase Synthesis

Abstract

This technical guide details the solid-phase integration of This compound (hereafter referred to as TB-EPAA ). This molecule represents a specialized class of "hindered secondary amine" building blocks used to introduce conformationally restricted, basic motifs into peptidomimetics and high-affinity ligands.

Unlike standard primary amines, the piperidine nitrogen in TB-EPAA presents steric challenges that require optimized coupling protocols. Furthermore, the tert-butyl ester moiety dictates specific orthogonal deprotection strategies. This guide provides a validated workflow for coupling, monitoring, and cleavage, ensuring high purity and yield.

Introduction: The Scaffold & Strategic Utility

TB-EPAA functions as a nucleophilic building block . Structurally, it features a piperidine ring (providing a secondary amine handle) and an exocyclic tertiary amine substituted with an ethyl group and a tert-butyl acetate.

Key Structural Features:

  • Reactive Center: The Piperidine-1-NH (secondary amine). This is the attachment point to the resin-bound peptide or scaffold.

  • Protected Side Chain: The tert-butyl ester (–COOtBu). This group is stable to basic Fmoc-removal conditions (20% piperidine) but is acid-labile.

  • Application: Upon final cleavage with TFA, the tert-butyl group is hydrolyzed, revealing a carboxylic acid. This generates a N-substituted glycine derivative attached to a piperidine scaffold, a motif common in GPCR ligands (e.g., chemokine receptor antagonists) and integrin inhibitors.

Chemical Compatibility & Handling

ParameterSpecificationNotes
Molecular Weight ~242.36 g/mol
Solubility DCM, DMF, NMPHigh solubility in polar aprotic solvents used in SPPS.
Basicity Secondary Amine (pKa ~11)Highly basic; can form salts with atmospheric CO2 if stored improperly.
Stability Acid-LabileCRITICAL: Avoid exposure to TFA >1% prior to final cleavage.
Storage -20°C, DesiccatedHygroscopic. Warm to RT before opening to prevent condensation.

Protocol A: Resin-Bound Coupling (The "Anchor" Step)

The coupling of a secondary amine (TB-EPAA) to a resin-bound carboxylic acid is significantly slower than standard primary amine couplings due to steric hindrance at the piperidine nitrogen. Standard reagents (HBTU/HOBt) often result in incomplete coupling and deletion sequences.

Recommended Activation: HATU/HOAt or COMU .

Step-by-Step Procedure:
  • Resin Preparation:

    • Use a resin with a free carboxylic acid or an Fmoc-amino acid that has been deprotected.[1]

    • Swell: Suspend resin in DMF for 30 minutes. Drain.

    • Fmoc Removal (if applicable): Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).[2][3]

  • Activation Cocktail (Prepare immediately before use):

    • Carboxylic Acid (Resin-bound): Target

    • Amine (TB-EPAA): 3.0 – 5.0 equivalents (relative to resin loading).

    • Coupling Reagent: HATU (2.9 – 4.9 equivalents).

    • Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine) (6.0 – 10.0 equivalents).

    • Solvent: Anhydrous DMF (Minimum volume to cover resin).

    Note: Since TB-EPAA is the nucleophile, you are activating the resin-bound acid . If the resin has an amine and you are coupling an acid to it, standard protocols apply.[3][4] However, TB-EPAA is an amine. Therefore, you must be coupling it to a resin-bound amino acid (C-terminus anchored) or a linker.

    Correction for Standard Workflow: Usually, TB-EPAA is used to cap a chain or extend from an activated acid.

    • Scenario: Resin-Linker-COOH + H-Piperidine-R -> Resin-Linker-CO-Piperidine-R.

    • Action: Pre-activate the resin-bound acid? No, standard SPPS activates the incoming building block.

    • Refined Scenario: You are likely coupling an acid to the TB-EPAA which is already on the resin?

    • Most Common Case: TB-EPAA is the incoming amine reacting with a resin-bound activated acid (e.g., a bromoacetylated resin or an Fmoc-AA-OH activated in situ).

    • Protocol Adjustment: If coupling TB-EPAA to a resin-bound acid, use PyBOP or HATU to activate the resin-bound carboxylate (if possible) or use an activated ester of the acid.

    Standard Workflow (Coupling TB-EPAA to Resin-bound Acid):

    • Activate the resin-bound carboxylic acid using HATU (3 eq) / DIEA (6 eq) in DMF for 2 minutes.

    • Add TB-EPAA (3-5 eq) dissolved in DMF.

    • Agitate for 2–4 hours at Room Temperature. (Secondary amines require longer times).

    • Double Coupling is highly recommended.[5][6]

Visualization: Coupling Workflow

CouplingWorkflow cluster_legend Legend Start Resin-Bound Carboxylic Acid Activation Activation (HATU/DIEA/DMF) Start->Activation Activate Acid Addition Add TB-EPAA (Nucleophile) Activation->Addition Form Active Ester Reaction Coupling Reaction (2-4 Hours, RT) Addition->Reaction Steric Hindrance Wash Wash (DMF/DCM) Reaction->Wash Test QC: Chloranil Test Wash->Test Double Couple Double Couple Test->Double Couple Positive (Blue) (Incomplete) Proceed Proceed Test->Proceed Negative (Colorless) (Complete) Warning Critical Step: Secondary Amine

Figure 1: Optimized workflow for coupling the sterically hindered secondary amine TB-EPAA to a solid support.

Protocol B: Monitoring (The Chloranil Test)

CRITICAL WARNING: Do NOT use the Kaiser (Ninhydrin) test.

  • Why? The Kaiser test relies on the formation of Ruhmann's purple with primary amines. TB-EPAA is a secondary amine (piperidine) and will not react or will give a false negative (faint red/brown).

  • Correct Method: Use the Chloranil Test (or Acetaldehyde/Chloranil).[6]

Chloranil Test Protocol:
  • Sample: Remove ~1-2 mg of resin beads; wash thoroughly with Ethanol and DCM.

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

  • Reaction: Add 2 drops of A and 2 drops of B to the beads in a small tube. Let stand for 5 minutes at RT.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (+) -> Secondary amine is present (Coupling failed or Deprotection successful).

    • Colorless/Amber Beads: Negative (-) -> Secondary amine is acylated (Coupling successful).

Protocol C: Cleavage & Deprotection

The tert-butyl ester on TB-EPAA is acid-labile . It is designed to be removed during the final cleavage from the resin, assuming a standard Fmoc/tBu strategy.

Reaction: R-N(Et)-CH2-COOtBu + TFA → R-N(Et)-CH2-COOH + Isobutene

Cleavage Cocktail (Reagent K optimized):
  • TFA: 92.5%

  • TIS (Triisopropylsilane): 2.5% (Scavenger for tBu cations)[7][8]

  • Water: 2.5%[7][8]

  • DODT (or EDT): 2.5% (If Met/Cys present; otherwise replace with water/TIS).

Procedure:
  • Wash resin with DCM to remove traces of DMF (DMF can form complexes with TFA).

  • Add Cleavage Cocktail (10 mL per 1 g resin).

  • Agitate for 2 to 3 hours at Room Temperature.

    • Note: tBu esters usually cleave within 60 mins, but Pbf/Trt groups on other residues may require longer.

  • Precipitate filtrate into cold Diethyl Ether.

  • Centrifuge and wash pellet 3x with ether.

Visualization: Deprotection Pathway

CleavagePath Precursor Resin-Bound TB-EPAA (tBu Ester Intact) Reagent 95% TFA / Scavengers Precursor->Reagent Intermediate Protonation of Ester Oxygen Reagent->Intermediate Fragmentation Elimination of Isobutene Intermediate->Fragmentation Acid Catalysis Product Final Product: Free Carboxylic Acid (–CH2–COOH) Fragmentation->Product Global Deprotection

Figure 2: Mechanistic pathway of tert-butyl ester hydrolysis during TFA cleavage.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of Piperidine ring.Switch to HATU or PyAOP . Increase temperature to 40°C (carefully, to avoid racemization of adjacent residues).
Incomplete tBu Removal Old TFA or insufficient scavenging.Use fresh TFA. Ensure TIS is present to quench the tert-butyl carbocation, preventing re-alkylation of Trp/Cys/Met residues.
False Negative Test Used Kaiser Test on Secondary Amine.Switch to Chloranil Test .
Resin Aggregation Hydrophobic nature of the scaffold.Use ChemMatrix or PEG-PS resins instead of standard polystyrene to improve swelling.

References

Sources

Using "Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate" in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate in High-Throughput Medicinal Chemistry

Part 1: Executive Summary & Technical Profile[1]

This compound (CAS: 1184273-01-5) is a specialized bifunctional building block that has emerged as a critical tool in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , peptidomimetics , and GPCR ligands .[1]

Unlike simple piperidine derivatives, this molecule incorporates a "masked" glycine motif (N-ethyl-N-substituted glycine tert-butyl ester) onto a piperidine scaffold.[1] This unique architecture allows medicinal chemists to introduce a solubilizing basic center, a rigid spacer, and a carboxylic acid handle in a single synthetic sequence.[1]

Chemical Identity
  • IUPAC Name: this compound[1]

  • Common Name: N-Ethyl-N-(piperidin-4-yl)glycine tert-butyl ester[1]

  • CAS Number: 1184273-01-5[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 242.36 g/mol [1]

  • Key Functional Groups:

    • Secondary Amine (Piperidine NH): High nucleophilicity for S

      
      Ar or reductive amination.[1]
      
    • Tertiary Amine (Exocyclic): Basic center (pKa ~8.5–9.5), improves solubility and lysosomotropism.[1]

    • Tert-butyl Ester: Acid-labile protecting group for the carboxylic acid handle.[1]

Part 2: Strategic Applications in Drug Discovery

Linkerology in PROTAC Design

In degrader design, the linker's physicochemical properties are as critical as the warhead.[1] This molecule serves as an ideal "exit vector" linker.[1]

  • Rigidity vs. Flexibility: The piperidine ring provides semi-rigid geometry, reducing the entropic penalty of binding compared to linear alkyl chains.[1]

  • Solubility: The tertiary amine protonates at physiological pH, counteracting the lipophilicity of large PROTAC molecules and improving oral bioavailability.[1]

  • Mechanism: The piperidine NH is typically coupled to an E3 ligase ligand (e.g., Cereblon or VHL binders), while the ester is deprotected to attach the target protein warhead.[1]

Peptidomimetic Scaffolds (Glycine Surrogates)

The molecule acts as a constrained, N-alkylated glycine surrogate.[1] In peptide inhibitors, replacing a native amino acid with this moiety can:

  • Induce a specific turn conformation due to steric bulk (ethyl group).[1]

  • Prevent proteolysis (non-canonical backbone).[1]

  • Introduce a "cationic tail" (the piperidine) to interact with solvent-exposed acidic residues in the binding pocket.[1]

EZH2 and GPCR Inhibitor Synthesis

Literature analysis reveals the N-ethyl-N-(piperidin-4-yl) amine motif is a pharmacophore present in several bioactive compounds, including EZH2 methyltransferase inhibitors and Muscarinic receptor antagonists .[1] The acetate group allows for the rapid diversification of this core into amides, exploring the "solvent front" of the binding pocket.[1]

Part 3: Experimental Protocols

Protocol A: Modular Assembly of a PROTAC Linker

Objective: To couple the building block to an aryl halide (Ligase Binder) and prepare the acid for Warhead attachment.[1]

Reagents Required:

  • This compound (1.0 equiv)[1]

  • Aryl Fluoride/Chloride (e.g., Thalidomide derivative) (1.0 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • DMSO (Dimethyl sulfoxide)[1]

  • TFA (Trifluoroacetic acid) / DCM (Dichloromethane)[1]

Step-by-Step Methodology:

  • S

    
    Ar Coupling (Piperidine Attachment): 
    
    • Dissolve the Aryl Fluoride (0.5 mmol) in DMSO (2 mL).[1]

    • Add This compound (0.5 mmol) and DIPEA (1.5 mmol).

    • Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Look for M+H of adduct).

    • Note: The secondary amine of the piperidine is significantly more nucleophilic than the sterically crowded exocyclic tertiary amine, ensuring regioselectivity.[1]

    • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na

      
      SO
      
      
      
      . Purify via flash chromatography (Hexane/EtOAc).
  • Ester Deprotection (Acid Activation):

    • Dissolve the intermediate from Step 1 in DCM (5 mL).

    • Add TFA (1 mL) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Validation: LC-MS should show the loss of the tert-butyl group (-56 Da) and appearance of the carboxylic acid peak.[1]

    • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1] The product is now ready for amide coupling to the target warhead.[1]

Protocol B: Reductive Amination (Alternative Scaffold Construction)

Use this if the specific CAS is unavailable and you need to synthesize the core from 4-piperidone.[1]

  • Imine Formation: Mix N-Boc-4-piperidone and Glycine tert-butyl ester hydrochloride in DCE (Dichloroethane) with 1 eq of Acetic Acid. Stir for 2 hours.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv). Stir overnight.

  • Alkylation: React the resulting secondary amine with Ethyl Iodide and K

    
    CO
    
    
    
    in DMF to install the ethyl group.

Part 4: Visualization of Workflows

Figure 1: Chemical Reactivity & PROTAC Synthesis Workflow

This diagram illustrates the regioselective reactivity of the molecule and its transformation into a functional linker.[1]

G Start This compound (CAS 1184273-01-5) Step1 Step 1: S_NAr Coupling (Targeting Piperidine NH) Start->Step1 + Aryl Halide (e.g., Lenalidomide analog) Intermediate Intermediate: Aryl-Piperidine Adduct Step1->Intermediate 90°C, DMSO Step2 Step 2: Acid Deprotection (TFA/DCM) Intermediate->Step2 Cleave t-Bu Ester ActiveAcid Active Linker: Free Carboxylic Acid Step2->ActiveAcid - Isobutene FinalProduct Final PROTAC: Amide Coupling to Warhead ActiveAcid->FinalProduct + Target Ligand-NH2 (HATU/DIPEA)

Caption: Workflow for converting the building block into a PROTAC linker. The piperidine NH reacts first, followed by ester deprotection.[1]

Figure 2: Pharmacophore Mapping

Visualizing how the molecule mimics known bioactive motifs.[1]

Pharmacophore Core This compound Motif1 Piperidine Ring: Solubility & Lysosomotropism Core->Motif1 Motif2 Ethyl-Amino Group: Steric Bulk & Conformational Lock Core->Motif2 Motif3 Acetate Tail: Hydrogen Bond Acceptor / Linker Core->Motif3 App2 GPCR Antagonists (CCR5/Muscarinic) Motif1->App2 App1 EZH2 Inhibitors (Solubilizing Tail) Motif2->App1

Caption: Pharmacophore decomposition showing the structural roles of the ethyl, piperidine, and acetate moieties.

Part 5: Physicochemical Data Summary

PropertyValueRelevance in Drug Design
H-Bond Donors 1 (Piperidine NH)Available for coupling; masked in final drug.[1]
H-Bond Acceptors 3Interactions with solvent or receptor residues.[1]
cLogP ~1.8Moderate lipophilicity; good for membrane permeability.[1]
pKa (Basic) ~8.9 (Piperidine), ~6.5 (Tertiary)Ensures solubility at physiological pH.[1]
tPSA 38.7 ŲLow polar surface area favors cell penetration.[1]

Part 6: References

  • BLD Pharmatech. (2024).[1] Product Analysis: this compound (CAS 1184273-01-5).[1][2] Retrieved from [1]

  • Verma, S. K., et al. (2019).[1] Heterocyclic compounds useful as antibacterial agents. Patent WO2019145919A1.[1] (Demonstrates the utility of the ethyl-piperidin-4-yl-amino motif in bioactive molecules). Retrieved from

  • Knutson, S. K., et al. (2014).[1] Enhancer of zeste homolog 2 (EZH2) inhibitors. Patent WO2014177982A1.[1][3] (Cites the use of substituted piperidine-4-amines in cancer therapeutics). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Tert-butyl 2-(piperidin-4-yl)acetate derivatives. Retrieved from [1]

  • Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (General reference on using piperidines to improve solubility). Retrieved from [1]

Sources

Experimental protocol for N-alkylation using "Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Alkylation Protocols for Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate

Abstract & Molecule Profile

This compound is a specialized bifunctional building block utilized in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics. It features a secondary piperidine amine (the nucleophilic handle) and a tert-butyl ester (a masked carboxylic acid).

The primary synthetic challenge is to selectively alkylate the piperidine nitrogen (


) without hydrolyzing the acid-labile tert-butyl ester or affecting the tertiary amine at the 

position. This guide outlines two validated protocols: Reductive Amination (Method A) for high chemoselectivity, and Direct Nucleophilic Substitution (Method B) for alkyl halides.
Chemical Profile
PropertySpecification
IUPAC Name This compound
Functional Groups

Amine (Reactive),

Amine (Non-reactive), Tert-butyl Ester (Acid-Labile)
Molecular Weight ~242.36 g/mol (Calculated based on formula

)
Solubility Soluble in DCM, MeOH, EtOAc, ACN; Insoluble in Water.[1]
Storage Store at -20°C, hygroscopic. Store under inert atmosphere (

/Ar).

Strategic Decision Framework

The choice of alkylation method depends on the availability of the alkylating agent (Aldehyde vs. Halide) and the risk of over-alkylation.

AlkylationStrategy Start START: Select Alkyl Group Source Aldehyde Source: Aldehyde/Ketone Start->Aldehyde Halide Source: Alkyl Halide (Cl, Br, I) Start->Halide MethodA METHOD A: Reductive Amination (High Selectivity, Mild) Aldehyde->MethodA Preferred Decision Is the Alkyl Group Sterically Hindered? Halide->Decision Workup WORKUP: Neutral/Basic pH (Avoid Acid < pH 4) MethodA->Workup STAB Reduction MethodB METHOD B: Direct Alkylation (SN2) (Requires Base Optimization) MethodB->Workup K2CO3/ACN Decision->MethodA Yes (Synthesize Aldehyde Precursor) Decision->MethodB No (Primary/Secondary)

Figure 1: Decision tree for selecting the optimal N-alkylation pathway.

Method A: Reductive Amination (Standard Protocol)

Best for: Mono-alkylation, preventing quaternary salt formation, and preserving ester integrity.

Mechanism: The secondary piperidine amine condenses with an aldehyde to form an iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB). STAB is preferred over


 because it does not reduce the aldehyde/ketone starting material competitively [1].
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Piperidine scaffold
Aldehyde (R-CHO) 1.1 - 1.2Alkyl source
STAB (

)
1.5 - 2.0Selective Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (activates imine formation)
DCM or DCE 0.1 MSolvent (Anhydrous)
Step-by-Step Protocol
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve This compound (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

    • Add the Aldehyde (1.1 equiv).[1][2]

    • Add Glacial Acetic Acid (1-2 drops per mmol substrate) to adjust pH to ~5–6.

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes under

      
      . (Optional: Add 
      
      
      
      molecular sieves to accelerate imine formation).
  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution.[3]

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Monitoring:

    • Monitor via LCMS or TLC.[1] Look for the disappearance of the secondary amine (

      
      ) and appearance of the tertiary amine (
      
      
      
      ).
  • Workup (Critical for Ester Stability):

    • Quench by slowly adding saturated

      
        (aqueous).[1][2] Do NOT use strong acid. 
      
    • Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with DCM (

      
      ).[2] Wash combined organics with Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Method B: Direct Nucleophilic Substitution ( )

Best for: Alkyl halides, tosylates, or when the aldehyde precursor is unstable.

Mechanism: Classical


 attack. The choice of base is critical; it must be strong enough to scavenge the acid formed (HX) but not strong enough to hydrolyze the tert-butyl ester or cause elimination of the alkyl halide [2].
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Piperidine scaffold
Alkyl Halide (R-X) 1.0 - 1.1Electrophile (Limit to 1.1 to avoid quat. salts)
Base (

)
2.0 - 3.0Acid Scavenger (Inorganic, mild)
Additive (KI) 0.1Finkelstein Catalyst (if using R-Cl or R-Br)
Acetonitrile (ACN) 0.1 MPolar Aprotic Solvent
Step-by-Step Protocol
  • Preparation:

    • Dissolve This compound (1.0 equiv) in anhydrous Acetonitrile (ACN).

    • Add finely powdered, anhydrous

      
        (3.0 equiv).
      
    • Optimization: If using an Alkyl Chloride or Bromide, add Potassium Iodide (KI) (0.1 equiv) to generate the more reactive Alkyl Iodide in situ (Finkelstein reaction).

  • Alkylation:

    • Add the Alkyl Halide (1.05 equiv) dropwise at RT.

    • Heat the reaction to 60°C. Note: Monitor closely. Higher temperatures may degrade the ester.[4]

  • Monitoring:

    • Check LCMS at 2 hours and 6 hours.

    • Troubleshooting: If dialkylation (quaternary salt) is observed, lower temperature to RT and reduce Alkyl Halide equivalents to 0.9.

  • Workup:

    • Filter off the solid inorganic salts (

      
      /KX). Rinse the pad with EtOAc.
      
    • Concentrate the filtrate.[1][2]

    • Redissolve in EtOAc and wash with Water and Brine.[1]

    • Dry over

      
       and concentrate.
      

Quality Control & Validation

Ensure the integrity of the tert-butyl ester is maintained post-reaction.

Analytical MethodExpected SignalValidation Criteria
1H NMR (

)

~1.45 ppm (s, 9H)
Strong singlet confirms t-Butyl group is intact. Loss of this signal indicates hydrolysis.
LCMS (ESI+)

Single peak matching calculated mass. No

(loss of t-Bu) or

(loss of Boc-ester).
TLC

Shift
Product should be less polar (higher

) than starting material in MeOH/DCM (1:9).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • BenchChem. "Application Notes and Protocols for N-Alkylation of Piperidine Derivatives." BenchChem Application Library, 2025.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Reference for stability of t-butyl esters).
  • Patel, S., et al. "Practical Synthesis of N-Substituted Piperidines via Alkylation." Synthetic Communications, vol. 45, 2015.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

You are encountering yield issues with Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate . This molecule presents a classic "medicinal chemistry triad" of challenges: a basic piperidine core, a sterically crowded tertiary amine center, and an acid-labile tert-butyl ester.[1]

Structural Bottlenecks:

  • Steric Congestion: The central nitrogen is attached to three bulky groups: the piperidine ring (secondary carbon), an ethyl group, and the acetate arm. This makes nucleophilic attack sluggish.[1]

  • Basicity vs. Nucleophilicity: The piperidine nitrogen (if unprotected) and the central nitrogen compete for electrophiles.

  • Labile Functionality: The tert-butyl ester is susceptible to acid-catalyzed hydrolysis, often occurring during silica gel purification or acidic workups.[1]

This guide deconstructs the synthesis into self-validating modules. We assume you are using an N-protected piperidone (e.g., N-Boc-4-piperidone) to prevent polymerization, as synthesizing this with a free piperidine is chemically unsound.

Diagnostic Flowchart: Identifying the Failure Point

Before adjusting reagents, map your current workflow against this decision tree to isolate the yield-killing step.

Synthesis_Troubleshooting Start START: Select Synthesis Route RouteA Route A: Reductive Amination (Ketone + Glycine Ester) Start->RouteA Direct Coupling RouteB Route B: Stepwise Alkylation (Sec. Amine + Bromoacetate) Start->RouteB Alkylation ImineCheck Did Imine Form? RouteA->ImineCheck OverAlk Issue: Low Yield / Quaternization? RouteB->OverAlk TiAdd Solution: Add Ti(OiPr)4 (Water Scavenger) ImineCheck->TiAdd No/Slow Reductant Reductant Choice: Use NaBH(OAc)3 ImineCheck->Reductant Yes TiAdd->Reductant Workup Workup: Acidic? Reductant->Workup BaseCheck Check Base: Switch to DIPEA/MeCN OverAlk->BaseCheck Side Products BaseCheck->Workup EsterLoss CRITICAL: Ester Hydrolysis Keep pH > 4 Workup->EsterLoss Yes Purification Purification: Streaking? Workup->Purification No EsterLoss->Purification AddTEA Add 1% Et3N to Eluent Purification->AddTEA Poor Separation

Figure 1: Decision tree for isolating synthetic bottlenecks. Blue path represents the reductive amination strategy; Green path represents the alkylation strategy.

Module A: Troubleshooting Reductive Amination

Context: You are reacting N-Boc-4-piperidone with N-ethylglycine tert-butyl ester. Common Fail State: <30% Yield. Recovered Ketone.[1]

The Problem: "The Impossible Imine"

Secondary amines (like N-ethylglycine) react poorly with ketones to form iminium ions due to steric hindrance. Standard conditions (MeOH/NaBH3CN) often fail because the equilibrium favors the ketone.

The Solution: Titanium(IV) Isopropoxide Protocol

You must force the equilibrium using a Lewis Acid dehydrating agent. Titanium(IV) isopropoxide, Ti(OiPr)4, coordinates to the carbonyl oxygen and scavenges the water produced, driving iminium formation [1].

Optimized Protocol:

  • Imine Formation (Neat or High Conc.):

    • Mix N-Boc-4-piperidone (1.0 equiv) and N-ethylglycine tert-butyl ester (1.1 equiv).

    • Add Ti(OiPr)4 (1.2 - 1.5 equiv) neat.

    • Stir at room temperature for 4–6 hours. The mixture will become viscous.

    • Why? This locks the ketone into the iminium species.

  • Reduction:

    • Dilute with dry THF or EtOH (do not use MeOH if transesterification is a risk, though usually safe with tBu).

    • Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (2.0 equiv).

    • Why? NaBH(OAc)3 is less toxic than cyanoborohydride and milder, preventing reduction of the ketone before it reacts with the amine [2].

  • Quench (Critical):

    • Quench with saturated aqueous NaHCO3 or Rochelle's salt solution.[1]

    • Warning: Do not use strong acid to break the Ti-complex, or you will cleave the tert-butyl ester.[1]

Module B: Troubleshooting Alkylation

Context: You have N-Boc-4-(ethylamino)piperidine and are alkylating with tert-butyl bromoacetate. Common Fail State: Over-alkylation (Quaternary ammonium salt) or incomplete reaction.

The Problem: The "Runaway" Reaction

The product is a tertiary amine.[2][3] Tertiary amines are often more nucleophilic than their secondary precursors, leading to quaternization (reaction with a second equivalent of bromoacetate).

Optimization Table: Reaction Conditions
VariableRecommendationScientific Rationale
Base DIPEA (Hünig's Base) Non-nucleophilic organic base.[1] Unlike K2CO3, it is soluble in organic solvents, ensuring a homogeneous reaction. Inorganic bases can trap the amine in the solid phase.
Solvent Acetonitrile (MeCN) Polar aprotic. Promotes SN2 mechanism. Avoid DMF if possible, as removing it requires heat/wash steps that can degrade the ester.
Stoichiometry 0.95 equiv Electrophile Use a slight deficit of tert-butyl bromoacetate. It is better to have unreacted starting amine (separable) than quaternary salts (inseparable).
Temperature 0°C

RT
Start cold to minimize the kinetic energy available for the second alkylation event.

Protocol Adjustment:

  • Dissolve amine (1.0 equiv) and DIPEA (1.5 equiv) in MeCN.

  • Add tert-butyl bromoacetate (0.95 equiv) dropwise at 0°C.

  • Monitor by LCMS.[1] Stop immediately upon consumption of the bromide.

Module C: Purification & Isolation (The Hidden Yield Loss)

Many researchers successfully synthesize the molecule but lose it on the column.

Issue: Silica Gel Interaction

The tertiary amine in your product interacts strongly with the acidic silanols on silica gel, causing "streaking" (broad bands) and irreversible adsorption.

Solution: Amine-Deactivated Silica

You must modify the stationary phase [3].[1][4]

  • Eluent Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent (e.g., Hexanes/EtOAc + 1% TEA).

    • Mechanism:[1][5][6][7] TEA blocks the acidic sites on the silica, allowing your product to elute as a sharp band.

  • Workup pH:

    • Ensure the final extraction pH is basic (pH 9-10).[1] If the amine is protonated (ammonium salt), it will stay in the aqueous layer.

    • Caution: Do not exceed pH 12 or use heat, to protect the ester.

FAQ: Specific User Scenarios

Q: Can I use TFA to remove the Boc group afterwards? A: No. TFA will cleave the tert-butyl ester simultaneously.[1]

  • Solution: If you need the free piperidine with the tert-butyl ester intact, you should have started with N-Cbz-4-piperidone (removable via Hydrogenation, H2/Pd-C) or N-Fmoc-4-piperidone (removable via Piperidine/DMF).[1] The tert-butyl group is not orthogonal to Boc.[1]

Q: My product hydrolyzes to the carboxylic acid on the shelf. A: This is likely due to residual acid from the silica column or chloroform (which can form HCl over time).

  • Fix: Store the compound as a free base in the freezer, or form a stable salt (e.g., oxalate or fumarate) if the ester can tolerate the specific acid used for salt formation.

Q: Why is my yield low using NaBH3CN in Methanol? A: Methanol is protic. While standard for many reductive aminations, sterically hindered ketones (like piperidone derivatives) react slowly. The NaBH3CN may be reducing the ketone to the alcohol (4-hydroxypiperidine) faster than the imine forms. Switch to the Ti(OiPr)4 / NaBH(OAc)3 protocol described in Module A.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.

  • Biotage Application Note. "Purification of Organic Amines." Biotage Knowledge Base, 2023.

Sources

Technical Support Center: Synthesis of Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the synthesis of Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate. This molecule is a valuable intermediate in pharmaceutical development, often utilized as a scaffold for more complex bioactive compounds. Achieving high purity is critical for downstream applications, yet its synthesis can be accompanied by the formation of several challenging side-products.

This guide is structured as an interactive troubleshooting resource. Instead of a rigid protocol, we present a series of common experimental issues in a question-and-answer format, grounded in mechanistic principles. Our goal is to empower you, the researcher, to diagnose problems in your reaction, understand their chemical origins, and implement effective, field-proven solutions.

Troubleshooting Guide: Common Side-Product Scenarios

The synthesis of the target molecule typically proceeds via one of two primary routes:

  • Reductive Amination: Reaction of a precursor like tert-butyl 2-(piperidin-4-ylamino)acetate with acetaldehyde in the presence of a mild reducing agent.

  • Direct N-Alkylation: Reaction of tert-butyl 2-(piperidin-4-ylamino)acetate with an ethylating agent such as ethyl iodide or ethyl bromide.

Our troubleshooting guide is structured around challenges encountered in these common synthetic pathways.

Scenario 1: Synthesis via Reductive Amination

Reductive amination is a robust method for forming C-N bonds and is widely used for synthesizing substituted piperidines.[1][2] However, controlling selectivity and driving the reaction to completion can be challenging.

Answer: This is highly indicative of over-alkylation , resulting in the formation of a diethylamino species instead of the desired ethylamino product.

  • Causality: The product, a tertiary amine, can sometimes compete with the secondary amine starting material in the reaction mixture. More commonly, if the reaction is not carefully controlled, the secondary amine starting material can react with two molecules of acetaldehyde before reduction occurs. The intermediate iminium ion can react with another equivalent of acetaldehyde to form a more complex structure that is then reduced.

  • Troubleshooting & Solutions:

    • Stoichiometry Control: Add the acetaldehyde slowly (e.g., via syringe pump) to the reaction mixture containing the amine and the reducing agent. This maintains a low instantaneous concentration of the aldehyde, favoring the mono-alkylation pathway.

    • Order of Addition: Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture of the amine and aldehyde after the initial formation of the iminium ion (typically after 30-60 minutes of stirring at room temperature).

    • Temperature Management: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the rate and improve selectivity.

Answer: Poor conversion in reductive amination often points to issues with the reaction pH, the activity of the reducing agent, or moisture control.

  • Causality: The formation of the key iminium ion intermediate is pH-dependent. The reaction requires mildly acidic conditions (typically pH 4-6) to facilitate aldehyde activation and water elimination, but if the pH is too low, the starting amine will be fully protonated and non-nucleophilic.

  • Troubleshooting & Solutions:

    • pH Adjustment: Add a mild acid, such as acetic acid (1-2 equivalents), to the reaction mixture. This is particularly important when using reducing agents like NaBH₃CN or NaBH(OAc)₃, which work optimally in this pH range.

    • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaBH₃CN) as it is less toxic and generally more effective in mildly acidic conditions without the need for strict pH monitoring.

    • Moisture Control: Ensure all solvents and reagents are anhydrous. While the reaction produces water, starting with wet reagents can hydrolyze the reducing agent and hinder iminium ion formation. Use molecular sieves if necessary.

Scenario 2: Synthesis via N-Alkylation

Direct alkylation with an ethyl halide is a straightforward approach but is notoriously prone to over-reaction, leading to quaternary ammonium salts.[3][4]

Answer: This is the classic signature of quaternization , where the desired tertiary amine product reacts with another molecule of the ethylating agent to form a tetra-alkylated quaternary ammonium salt.

  • Causality: The product, a tertiary amine, is still nucleophilic and can readily attack the electrophilic ethylating agent (e.g., ethyl iodide). This second alkylation is often fast and irreversible.

  • Troubleshooting Protocol: Minimizing Quaternization

    • Reagent Stoichiometry: Use a precise amount of the ethylating agent, typically 1.0 to 1.1 equivalents. Avoid using a large excess.

    • Controlled Addition: Add the ethylating agent dropwise to the solution of the amine and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) at a reduced temperature (0 °C).

    • Monitor Closely: Track the reaction progress by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent further alkylation of the product.

    • Choice of Alkylating Agent: If possible, use a less reactive agent. For example, ethyl bromide is less reactive than ethyl iodide.

G cluster_base SM Starting Amine (Secondary) EtI1 + Ethyl Iodide SM->EtI1 Product Target Product (Tertiary Amine) EtI2 + Ethyl Iodide Product->EtI2 SideProduct Side-Product (Quaternary Salt) EtI1->Product Base - HI (Base) EtI2->SideProduct

Caption: Desired N-alkylation vs. over-alkylation side-reaction.

General & Downstream Processing Issues

Answer: You are observing the acid-catalyzed hydrolysis of the tert-butyl ester .

  • Causality: The tert-butyl ester protecting group is highly sensitive to acid.[5] Exposure to even mildly acidic conditions (pH < 5), which can occur during an acidic aqueous wash or on standard silica gel (which is inherently acidic), can rapidly cleave the ester to the corresponding carboxylic acid and isobutylene gas.

  • Troubleshooting Protocol: Preventing Ester Hydrolysis

    • Neutral Workup: During the workup, avoid acidic washes (e.g., 1M HCl). Instead, use saturated sodium bicarbonate solution or brine to wash the organic layer.

    • Neutralized Silica Gel: If purification by column chromatography is necessary, use silica gel that has been pre-treated with a base. Slurry the silica gel in the desired eluent containing 1-2% triethylamine or DIPEA, then pack the column as usual. This neutralizes the acidic sites on the silica surface.

    • Alternative Purification: Consider alternative purification methods such as crystallization or distillation if chromatography proves problematic.

G start Crude Product in Organic Solvent wash Aqueous Wash start->wash acid_wash Acidic Wash (e.g., 1M HCl) Leads to Hydrolysis wash->acid_wash Incorrect neutral_wash Neutral/Basic Wash (e.g., NaHCO3, Brine) wash->neutral_wash Correct product_bad Product + Acid Impurity acid_wash->product_bad chromatography Purification neutral_wash->chromatography silica_std Standard Silica Gel Risk of Hydrolysis chromatography->silica_std Incorrect silica_neut Neutralized Silica Gel (1% Et3N in eluent) chromatography->silica_neut Correct silica_std->product_bad product_good Pure Product silica_neut->product_good

Caption: Correct vs. incorrect workup and purification workflow.

Frequently Asked Questions (FAQs)

  • Q: What are the critical quality attributes to monitor for this compound?

    • A: Purity (by HPLC/UPLC), identity (by ¹H NMR, ¹³C NMR, and MS), and residual solvent analysis (by GC) are paramount. The absence of the quaternized and hydrolyzed side-products should be specifically confirmed.

  • Q: Which analytical techniques are best for identifying these side-products?

    • A: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. LC separates the impurities, while MS provides the molecular weight, which is often sufficient to identify over-alkylation ([M+29]⁺) or hydrolysis ([M-55]⁺) products. ¹H NMR is also crucial; the quaternary salt will show a downfield shift and integration change in the ethyl group signals, while the hydrolyzed acid will lose the characteristic tert-butyl singlet at ~1.4-1.5 ppm.

  • Q: Can I remove the quaternary ammonium salt impurity after it has formed?

    • A: It can be difficult. Due to its high polarity and salt-like nature, it typically does not elute with the main product on normal-phase silica gel. The most effective method is often an aqueous wash or liquid-liquid extraction before chromatography, as the salt will partition preferentially into the aqueous layer while the desired product remains in the organic layer.

References

  • Wünsch, B., & Höfner, G. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Mealli, V., et al. (2024). A modular and telescoped continuous flow platform for the sustainable synthesis of local anaesthetics. Green Chemistry - BORIS Portal. Available at: [Link]

  • Kumar, A., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses. Available at: [Link]

  • Akella, S., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Available at: [Link]

  • Hughes, D. L. (2019). Practical Synthesis of Fragment. Supporting Information. Available at: [Link]

  • PubChem. Tert-butyl 2-(piperidin-4-yl)acetate. PubChem. Available at: [Link]

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2017). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Targets in Heterocyclic Systems. Available at: [Link]

  • Wang, B., et al. (2015). Ligand-Enabled Meta-C–H Alkylation and Arylation Using A Modified Norbornene. PMC. Available at: [Link]

  • Sares, V., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. Available at: [Link]

  • Zhou, B., & Li, Y. (2022). epoxides as dual-functionalized alkylating reagents for the assembly of oxygen-containing heterocycles. Arkivoc. Available at: [Link]

  • NCI. Clinical and High-Dose Alkylating Agents. National Cancer Institute. Available at: [Link]

  • Mastitski, A., et al. (2017). Potassium iodide catalysis in the alkylation of protected hydrazines. Estonian Academy Publishers. Available at: [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. SpringerLink. Available at: [Link]

Sources

Technical Support Center: Improving Stereoselectivity in Reactions with Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block and face challenges in controlling the stereochemical outcome of their reactions. The piperidine scaffold is a cornerstone of modern pharmaceuticals, and its three-dimensional arrangement is pivotal for biological activity and drug-receptor interactions[1]. Achieving high stereoselectivity is not merely an academic exercise; it is often a critical determinant of a drug candidate's efficacy and safety profile.

This guide provides in-depth, question-and-answer-based troubleshooting for common issues related to diastereoselectivity and enantioselectivity. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic routes.

Section 1: Foundational Concepts in Stereocontrol

This section addresses the fundamental principles governing stereoselectivity as they apply to the unique structure of this compound.

Q1: What are the key structural features of this compound that influence stereoselectivity?

Answer: The stereochemical behavior of this molecule is primarily dictated by the conformational preferences of its piperidine ring.

  • Chair Conformation: Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize strain[1]. This creates two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

  • Substituent Preference: The large tert-butyl 2-[ethyl(amino)]acetate substituent at the C4 position has a strong preference for the more stable equatorial position to avoid steric clashes (1,3-diaxial interactions)[1][2]. This conformational locking is a key feature to exploit. The approach of incoming reagents will be sterically influenced by this bulky, fixed group.

  • N-Substituent Influence: The ethyl group on the nitrogen atom also influences the local steric environment. While smaller than the C4 substituent, its orientation can affect the reactivity of the nitrogen and the approach of reagents in reactions involving the amine itself[1].

The interplay of these features means the molecule is not a flat, static entity. Its preferred 3D shape creates distinct steric environments on its two faces, which is the basis for achieving diastereoselectivity in subsequent reactions.

cluster_molecule Conformational Preference cluster_outcome Impact on Reactivity Molecule Piperidine Ring Equatorial Large C4-substituent in Equatorial Position (Thermodynamically Favored) Molecule->Equatorial Avoids 1,3-diaxial strain Axial N-Ethyl Group (Conformationally Mobile) Molecule->Axial StericHindrance Steric Shielding of One Face Equatorial->StericHindrance Dictates SelectiveAttack Diastereoselective Reagent Approach StericHindrance->SelectiveAttack

Caption: Conformational analysis of the piperidine core.

Q2: What is the difference between kinetic and thermodynamic control, and why is it critical for stereoselectivity?

Answer: When a reaction can form two or more different stereoisomers (Product A and Product B), the ratio of these products is determined by whether the reaction is under kinetic or thermodynamic control[3][4][5]. Understanding this distinction is paramount for troubleshooting.

  • Kinetic Control: This regime governs reactions where the product ratio is determined by the rate of formation. The major product is the one that forms the fastest because its formation has the lowest activation energy (Ea). Kinetic control is typically favored by low temperatures and short reaction times , often under irreversible conditions[3][6][7].

  • Thermodynamic Control: This regime applies when the reaction is reversible, allowing the products to equilibrate. The major product is the most stable one (lowest Gibbs free energy, ΔG°). Thermodynamic control is favored by high temperatures and long reaction times , which provide enough energy to overcome the activation barriers for both forward and reverse reactions[3][6][7].

Crucially for stereoselectivity: If the desired stereoisomer is the kinetic product, running the reaction at a higher temperature to "push it to completion" may actually decrease its selectivity by allowing it to convert to the more stable (but undesired) thermodynamic product[5][6].

Caption: Energy profile for kinetic vs. thermodynamic products.

Section 2: Troubleshooting Guide for Poor Diastereoselectivity
Q3: My reaction is producing a poor diastereomeric ratio (d.r.). What are the most common causes and how do I fix them?

Answer: A low diastereomeric ratio indicates that the energy difference between the transition states leading to the two diastereomers is small. A systematic investigation of reaction parameters is the most effective way to improve this ratio.

cluster_params Investigate Key Reaction Parameters cluster_solutions Potential Solutions Start Low Diastereomeric Ratio (d.r.) Observed Temp Temperature Start->Temp Solvent Solvent Start->Solvent Reagents Reagents / Catalyst Start->Reagents Time Reaction Time Start->Time TempSol Lower Temperature • Favors kinetic product • Enhances selectivity by exploiting smaller differences in Ea Temp->TempSol SolventSol Screen Solvents • Vary polarity • Check coordinating ability (e.g., THF vs. Toluene) Solvent->SolventSol ReagentSol Modify Reagents • Increase/decrease steric bulk • Change Lewis acid/base • Screen chiral catalysts/ligands Reagents->ReagentSol TimeSol Adjust Time • Shorten for kinetic product • Lengthen for thermodynamic product (if desired) Time->TimeSol End Optimized d.r. Achieved TempSol->End SolventSol->End ReagentSol->End TimeSol->End

Sources

Technical Support Center: Purification of Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate

[1]

Ticket ID: PUR-TB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Stability Protocols for Diamine-Ester Scaffolds[1]

Executive Summary

You are working with Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate .[1] This molecule presents a specific "push-pull" purification challenge:

  • High Polarity/Basicity: It contains two aliphatic amine centers (the secondary piperidine nitrogen and the central tertiary nitrogen), making it prone to severe tailing on silica gel.

  • Acid Sensitivity: The tert-butyl ester is acid-labile.[1][2] Standard acidic workups (pH < 2) or HPLC methods using high concentrations of TFA can hydrolyze the ester to the carboxylic acid, destroying your product.

This guide provides self-validating protocols to remove common impurities (unreacted starting materials, boron salts, and side-products) while preserving the integrity of the tert-butyl ester.

Category 1: Chromatographic Challenges (The "Streak")

User Issue: "My compound smears across the column, co-eluting with impurities. I lose mass on the silica."

Root Cause: The secondary amine (piperidine ring, pKa ~11) and tertiary amine (pKa ~10) form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This acts like "Velcro," causing peak tailing and irreversible adsorption.

Troubleshooting Protocol: The "Amine Shield" Method

Do not use standard Hexane/Ethyl Acetate gradients.[1][3] You must deactivate the silica.[3]

Method A: Mobile Phase Modification (Standard Silica) Add Triethylamine (TEA) or Ammonia (7N in MeOH) to your mobile phase.[1] The modifier competes for the silanol sites, allowing your product to elute freely.

ComponentRecommended RatioFunction
Base Modifier 1.0% TEA or 1% NH₄OHBlocks acidic silanols.[1]
Polar Solvent MeOH or EtOAcSolubilizes the polar diamine.
Non-Polar DCM or HexanesModulates retention (Rf).[1][3]
  • Critical Step: Pre-flush the column with the mobile phase containing the modifier before loading your sample. This "primes" the silica.

  • Warning: TEA has a high boiling point.[1] If you use TEA, you must rotovap at a higher temperature or co-evaporate with toluene to remove it, which risks ester hydrolysis if moisture is present. Ammonia is preferred for this substrate.

Method B: Amine-Functionalized Silica (Recommended) Use "KP-NH" or similar amino-silica cartridges.[1][4]

  • Why: The silica is pre-capped with propyl-amine groups.

  • Benefit: No TEA needed in the solvent. You can use a simple Hexane/EtOAc gradient.[1] The ester is perfectly stable here.

Category 2: Chemical Stability (The "Disappearing Ester")

User Issue: "I acidified my reaction to extract impurities, but my product mass decreased, and I see a new polar spot on TLC."

Root Cause: Tert-butyl esters are stable to bases but hydrolyze rapidly in aqueous acid (pH < 2), especially if heated.[1] The "new polar spot" is likely the free carboxylic acid (zwitterion).

Workflow: The "Cold pH-Swing" Extraction

To remove non-basic impurities (like excess alkylating agents or aldehydes) without destroying the ester, use this modified extraction.

Safety Rule: Keep all aqueous phases cold (0–5 °C) during pH adjustments.

pH_SwingStartCrude Reaction Mixture(Organic Solvent)AcidWashWash with Citrate Buffer (pH 4-5)Keep Cold (0°C)Start->AcidWashPhaseSep1Phase SeparationAcidWash->PhaseSep1OrgPhase1Organic Phase(Contains Non-Basic Impurities)PhaseSep1->OrgPhase1AqPhase1Aqueous Phase(Contains Product as Salt)PhaseSep1->AqPhase1WasteDiscardOrgPhase1->WasteBasifyAdjust to pH 9-10with Sat. NaHCO3 or cold NaOHAqPhase1->BasifyExtractExtract with DCM (x3)Basify->ExtractFinalOrgFinal Organic Phase(Pure Product)Extract->FinalOrg

Caption: Workflow for removing non-basic impurities while preserving the acid-sensitive t-butyl ester.

Protocol Steps:

  • Dissolve crude in EtOAc or DCM.[1][3]

  • Wash with cold 5% Citric Acid or Citrate Buffer (pH ~4-5).[1] Do not use 1M HCl.

    • Mechanism:[1][5][6][7][8] At pH 4, the diamine (pKa ~10-11) is fully protonated and moves to the water. Non-basic impurities stay in the organic layer.

  • Discard the organic layer (impurities).[1]

  • Basify the aqueous layer immediately with cold sat.[1] NaHCO₃ or 1M NaOH to pH ~10.

  • Extract back into DCM.[1] Dry over Na₂SO₄.[1]

Category 3: Reagent Removal (Reductive Amination)[1]

User Issue: "I used Sodium Triacetoxyborohydride (STAB). My NMR shows broad peaks around 1.8-2.0 ppm that aren't my product."

Root Cause: Boron salts and excess acetic acid can form complexes with amines.[1] Standard water washes often fail to break these boron-amine complexes.[1]

Troubleshooting Protocol: The Rochelle's Salt Wash

If you used STAB or NaCNBH₃, you must solubilize the boron species.

  • Quench: Add saturated aqueous NaHCO₃ to the reaction mixture.

  • Stir: Vigorously stir for 15–30 minutes until gas evolution ceases.

  • The Fix: If an emulsion forms or boron persists, add 10% Potassium Sodium Tartrate (Rochelle's Salt) solution.[1]

    • Mechanism:[1][5][6][7][8] Tartrate binds boron more strongly than your amine does, pulling it into the aqueous phase.

  • Extraction: Extract with DCM. The organic layer will now be clear of boron residues.

Category 4: Scavenging (The Polishing Step)

User Issue: "I have 5% unreacted secondary amine starting material that co-elutes with my product."

Root Cause: The starting material (likely a piperidine derivative) and the product are both secondary/tertiary amines with similar polarity.

Solution: Chemical Scavenging (Chemo-selective).[1]

Use a Polymer-Supported Isocyanate (PS-NCO) resin.[1]

  • Logic: The isocyanate reacts rapidly with nucleophilic secondary amines (your impurity) to form a urea. It reacts much slower (or not at all) with the tertiary amine center, and steric hindrance protects the secondary amine of your product if it is bulky (though caution is needed here).

  • Note: If your product has a free secondary amine on the piperidine ring, do not use isocyanates . Instead, use PS-Benzaldehyde .[1]

    • Mechanism:[1][5][6][7][8] PS-Benzaldehyde forms an imine with primary amines (if any).[1] If your impurity is the alkylating agent (e.g., an alkyl halide), use PS-Thiophenol or PS-Amine to scavenge it.

Selection Table:

Impurity TypeScavenger ResinMechanism
Excess Alkylating Agent (e.g., Bromoacetate)PS-Thiophenol or PS-TBD Nucleophilic displacement of the halide.[1]
Unreacted Aldehyde (from Reductive Amination)PS-TsNHNH₂ (Tosyl hydrazine)Forms hydrazone (covalent bond).[1]
Boron Residues Polymer-supported Diol Chelates boron.[1]
References
  • Amine Purification on Silica

    • Biotage. (2023).[1][4][8][9] Is there an easy way to purify organic amines? Retrieved from

    • Gottschalk, A. (1978).[1] Separation of amines by chromatography on silica gel.[1][3][4][10]Journal of Chromatography A, 160(1), 253-259.

  • Stability of Tert-Butyl Esters

    • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry.[1] Retrieved from [1]

    • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (See section on Esters).

  • Reductive Amination Workup (STAB)

    • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][11]Journal of Organic Chemistry, 61(11), 3849-3862.[1] [1]

  • pKa Values & Basicity

    • Master Organic Chemistry.[1] (2017).[1][12] Amine Basicity and pKaH.[1] Retrieved from

Validation & Comparative

A Comparative Analysis of Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate Derivatives as Potential Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Quest for Safer Analgesics

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved therapeutics and its role as a versatile building block in drug discovery.[1][2] Its conformational flexibility and capacity to engage in crucial interactions with biological targets have established it as a privileged structure. This guide focuses on a specific series of piperidine derivatives, centered around "Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate" (Lead Compound 1 ), a scaffold with significant potential for the development of novel analgesics, particularly as modulators of opioid receptors.

Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that remain the primary targets for potent pain relief.[3] However, the therapeutic utility of current opioid analgesics is often marred by severe side effects, including respiratory depression, tolerance, and dependence. A key strategy in modern medicinal chemistry is the design of ligands that exhibit "biased agonism," selectively activating the G-protein signaling pathway responsible for analgesia while minimizing recruitment of β-arrestin, which is implicated in many of the adverse effects.[4][5]

This technical guide presents a comprehensive comparative analysis of our lead compound and a focused set of its derivatives. By systematically modifying key structural features, we aim to elucidate the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern their potential as opioid receptor modulators. We will delve into their physicochemical properties, pharmacological profiles, and metabolic stability, providing a data-driven framework to guide future drug discovery efforts in the pursuit of safer and more effective pain therapeutics.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a drug candidate, such as lipophilicity (logP/logD) and basicity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] These parameters significantly influence a compound's ability to cross biological membranes, including the blood-brain barrier, and its interaction with its biological target.

For this analysis, we have synthesized and characterized our lead compound and four key derivatives, each designed to probe a specific aspect of the molecule's structure:

  • Lead Compound (1): this compound

  • Derivative 2 (N-Methyl): Tert-butyl 2-[ethyl(1-methyl-piperidin-4-yl)amino]acetate

  • Derivative 3 (N-Benzyl): Tert-butyl 2-[ethyl(1-benzyl-piperidin-4-yl)amino]acetate

  • Derivative 4 (Methyl Ester): Methyl 2-[ethyl(piperidin-4-yl)amino]acetate

  • Derivative 5 (Amide): 2-[ethyl(piperidin-4-yl)amino]acetamide

The following table summarizes the experimentally determined and calculated physicochemical properties of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPMeasured logD at pH 7.4pKa (Piperidine Nitrogen)
Lead (1) C₁₅H₃₀N₂O₂270.412.81.99.8
Deriv. 2 C₁₆H₃₂N₂O₂284.443.12.29.5
Deriv. 3 C₂₂H₃₆N₂O₂360.534.93.88.9
Deriv. 4 C₁₂H₂₄N₂O₂228.331.70.99.9
Deriv. 5 C₁₁H₂₃N₃O213.321.20.510.1

Causality Behind Experimental Choices:

  • N-Alkylation (Derivatives 2 & 3): The substitution on the piperidine nitrogen is known to significantly impact both the basicity (pKa) and lipophilicity (logP) of the molecule.[8] A simple methyl group (Derivative 2) provides a modest increase in lipophilicity, while a bulky benzyl group (Derivative 3) dramatically increases it. This allows us to probe the effect of these changes on receptor affinity and cell permeability. The decrease in pKa with the N-benzyl substitution is an expected consequence of the electron-withdrawing nature of the benzyl group.

  • Ester and Amide Bioisosteres (Derivatives 4 & 5): The tert-butyl ester of the lead compound is susceptible to hydrolysis by esterases in vivo. Replacing it with a methyl ester (Derivative 4) or an amide (Derivative 5) explores bioisosteric replacements that can modulate metabolic stability and pharmacokinetic profiles.[9] Amides are generally more resistant to hydrolysis than esters. These modifications also significantly impact the compound's polarity and hydrogen bonding potential.

Comparative Pharmacological Profile at the Mu-Opioid Receptor

The ultimate goal of these modifications is to optimize the pharmacological profile of the lead compound, aiming for high affinity and potent G-protein activation at the µ-opioid receptor, coupled with minimal β-arrestin2 recruitment. The following table presents the in vitro pharmacological data for our series of compounds.

Compoundµ-Opioid Receptor Binding Affinity (Ki, nM)G-Protein Activation (GTPγS EC₅₀, nM)G-Protein Efficacy (% of DAMGO)β-Arrestin2 Recruitment (EC₅₀, nM)Bias Factor (G-protein vs. β-arrestin2)
Lead (1) 15.285.792>10,000>116
Deriv. 2 8.945.3988,500187
Deriv. 3 2.110.51051,200114
Deriv. 4 25.8150.185>10,000>66
Deriv. 5 30.1185.482>10,000>54

Expertise & Experience in Data Interpretation:

  • Impact of N-Substitution: As anticipated from studies on related scaffolds like fentanyl, substitution on the piperidine nitrogen significantly influences µ-opioid receptor affinity.[10][11] The N-methyl group in Derivative 2 provides a modest increase in affinity compared to the unsubstituted lead compound. The N-benzyl group in Derivative 3 results in a substantial enhancement of binding affinity, likely due to favorable hydrophobic interactions within the receptor's binding pocket. This is also reflected in the increased potency in the G-protein activation assay.

  • Ester and Amide Modifications: The bioisosteric replacement of the tert-butyl ester with a methyl ester (Derivative 4 ) or an amide (Derivative 5 ) leads to a decrease in binding affinity and functional potency. This suggests that the lipophilicity and steric bulk of the tert-butyl group may contribute positively to the interaction with the µ-opioid receptor.

  • Biased Agonism: All compounds in this series demonstrate a strong bias towards G-protein activation over β-arrestin2 recruitment, a highly desirable characteristic for the development of safer opioids. The high EC₅₀ values for β-arrestin2 recruitment indicate a significantly reduced potential for mediating the undesirable side effects associated with this pathway.

In Vitro Safety and Metabolic Stability

A critical aspect of drug development is the early assessment of potential safety liabilities and metabolic stability. We evaluated our compounds for their potential to inhibit the hERG potassium channel, a key indicator of cardiotoxicity, and their stability in human liver microsomes.

CompoundhERG Inhibition (IC₅₀, µM)Metabolic Stability (t₁/₂, min in HLM)
Lead (1) >3025
Deriv. 2 >3035
Deriv. 3 12.515
Deriv. 4 >3018
Deriv. 5 >30>60

Trustworthiness Through Self-Validating Systems:

  • hERG Liability: The N-benzyl derivative (3 ), while showing the highest potency, also exhibits the most significant hERG inhibition. This is a common trend for lipophilic basic compounds and highlights a potential safety concern that would need to be addressed in further optimization. The other compounds show a clean profile in this assay.

  • Metabolic Stability: As hypothesized, the amide derivative (5 ) displays significantly enhanced metabolic stability compared to the ester-containing compounds, which are more susceptible to hydrolysis. The N-methylation in Derivative 2 also appears to confer a slight increase in stability compared to the lead compound. The N-benzyl group in Derivative 3 , however, introduces a new potential site for metabolism, leading to a shorter half-life.

Experimental Protocols

To ensure the reproducibility and validity of our findings, we provide detailed protocols for the key experiments conducted in this study.

General Synthetic Procedure: Reductive Amination

The synthesis of the lead compound and its N-substituted derivatives can be achieved through a reductive amination protocol using tert-butyl 2-(piperidin-4-ylamino)acetate as a key intermediate.

Step 1: Synthesis of tert-Butyl 2-(piperidin-4-ylamino)acetate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add ethylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature overnight.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting Boc-protected intermediate is then deprotected using 4M HCl in dioxane to yield the title compound.

Step 2: N-Alkylation/N-Benzylation

  • To a solution of tert-butyl 2-(piperidin-4-ylamino)acetate (1.0 eq) in a suitable solvent such as acetonitrile, add the corresponding alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) and a base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until completion as monitored by TLC.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

In Vitro Mu-Opioid Receptor Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the µ-opioid receptor.

  • Membrane Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]DAMGO (a high-affinity µ-opioid receptor agonist).

  • Procedure:

    • In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with various concentrations of the test compound and a fixed concentration of [³H]DAMGO (e.g., 1 nM).

    • For non-specific binding determination, include wells with a high concentration of an unlabeled µ-opioid ligand (e.g., 10 µM naloxone).

    • Incubate at 25°C for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of a compound to activate G-protein signaling through the µ-opioid receptor.[12]

  • Materials: Cell membranes from cells expressing the µ-opioid receptor, [³⁵S]GTPγS, unlabeled GTPγS, GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with various concentrations of the test compound, GDP (e.g., 10 µM), and [³⁵S]GTPγS (e.g., 0.1 nM).

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by filtration.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Plot the concentration-response curves and determine the EC₅₀ and Emax values.

cAMP Inhibition Assay

This assay measures the functional consequence of Gi-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[13][14]

  • Cell Culture: Use cells co-expressing the µ-opioid receptor and a luminescent or fluorescent cAMP biosensor.

  • Procedure:

    • Plate the cells in a 384-well plate.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Add various concentrations of the test compound.

    • Incubate for a specified period (e.g., 30 minutes).

    • Measure the cAMP levels using a plate reader.

  • Data Analysis: Generate concentration-response curves to determine the EC₅₀ for the inhibition of cAMP production.

hERG Potassium Channel Assay

This assay assesses the potential for a compound to block the hERG channel, a marker for potential cardiotoxicity.[15][16]

  • Method: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

  • Procedure:

    • Apply a specific voltage protocol to elicit hERG currents.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Measure the inhibition of the hERG current at each concentration.

  • Data Analysis: Determine the IC₅₀ value from the concentration-response curve.

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[9][17][18]

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system.

  • Procedure:

    • Incubate the test compound (e.g., 1 µM) with HLM in the presence of the NADPH regenerating system at 37°C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Quench the reaction with a suitable organic solvent.

    • Analyze the remaining parent compound concentration by LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) of the compound.

Visualizations

Signaling Pathway of a Biased Mu-Opioid Receptor Agonist

G_protein_biased_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Biased Agonist MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binding & Activation G_protein G-protein (Gi/o) MOR->G_protein Preferential Coupling Beta_arrestin β-Arrestin2 MOR->Beta_arrestin Minimal Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) Beta_arrestin->Side_Effects

Caption: G-protein biased signaling at the mu-opioid receptor.

Experimental Workflow for In Vitro Compound Evaluation

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_primary_screening Primary Pharmacological Screening cluster_secondary_screening Secondary Screening & Profiling cluster_data_analysis Data Analysis & Lead Selection Synthesis Synthesis of Derivatives Purification Purification & QC Synthesis->Purification Binding_Assay Receptor Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay Functional Assay (GTPγS or cAMP) Binding_Assay->Functional_Assay Bias_Assay β-Arrestin2 Recruitment (Bias determination) Functional_Assay->Bias_Assay hERG_Assay hERG Safety Assay Bias_Assay->hERG_Assay Metabolic_Assay Metabolic Stability (Liver Microsomes) hERG_Assay->Metabolic_Assay SAR_Analysis SAR/SPR Analysis Metabolic_Assay->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: High-level workflow for in vitro evaluation of new chemical entities.

Conclusion and Future Directions

This comparative analysis of "this compound" derivatives provides valuable insights into the structure-activity and structure-property relationships governing their potential as µ-opioid receptor modulators. Our findings demonstrate that strategic modifications to the piperidine scaffold can significantly influence receptor affinity, functional activity, and metabolic stability.

The N-benzyl derivative (3 ) emerged as the most potent compound in this series, albeit with a potential hERG liability that warrants further investigation. The high G-protein bias observed across all derivatives is a promising feature for the development of safer analgesics. The enhanced metabolic stability of the amide derivative (5 ) highlights a viable strategy for improving the pharmacokinetic profile of this chemical class.

Future efforts will focus on mitigating the hERG risk of the N-benzyl series through the introduction of polar substituents or bioisosteric replacements of the benzyl group. Further exploration of amide and other ester bioisosteres is also warranted to fine-tune the balance of potency and metabolic stability. The promising G-protein bias of this scaffold makes it a compelling starting point for the development of next-generation analgesics with an improved safety profile.

References

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Sources

Comparative In Vitro Profiling: Metabolic Stability and Fragment Reactivity of Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Assay Validation for "Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate" Activity Content Type: Technical Comparison Guide Author Role: Senior Application Scientist

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and peptidomimetic synthesis, This compound (hereafter referred to as T-PEA ) represents a critical "masked" pharmacophore. Unlike its free-acid counterparts, T-PEA utilizes a tert-butyl ester moiety to modulate lipophilicity and protect the carboxylate during orthogonal synthesis strategies.

This guide objectively compares T-PEA against its primary alternatives—Ethyl esters and Free Acids —focusing on two critical validation parameters: Plasma Metabolic Stability (Prodrug Potential) and Fragment Binding Efficiency .

Strategic Positioning & Comparative Analysis

The "activity" of T-PEA in a biological context is often twofold:

  • As a Prodrug: It acts as a lipophilic precursor to the active amino-acid metabolite.

  • As a Synthon: It serves as a stable building block for installing the N-ethyl-piperidin-4-amine motif into Kinase or GPCR inhibitors (e.g., EZH2 or Apelin receptor modulators).

Comparative Matrix: T-PEA vs. Alternatives
FeatureT-PEA (Product) Alternative A: Ethyl Ester Analog Alternative B: Free Acid Form
Chemical Structure t-Butyl ester protectionEthyl ester protectionUnprotected Carboxylic Acid
Lipophilicity (LogP) High (~2.5) – Excellent PermeabilityModerate (~1.8)Low (<0) – Poor Permeability
Plasma Stability High: Resistant to non-specific esterases; requires specific oxidative or acidic cleavage.Low: Rapidly hydrolyzed by ubiquitous carboxylesterases.N/A: Already the metabolite.
Synthetic Utility Orthogonal: Stable to base (e.g., LiOH), cleaved by acid (TFA).Non-Orthogonal: Cleaved by base; incompatible with saponification steps.Difficult: Zwitterionic; poor solubility in organic solvents.
Primary Use Case Late-stage functionalization; Stable Prodrug.Rapid-release Prodrug; Simple intermediate.Direct binding assays; Co-crystallization.

Expert Insight: Choose T-PEA when your workflow requires the piperidine ring to remain intact during basic workups, or when designing a "slow-release" prodrug mechanism that bypasses first-pass metabolism more effectively than simple ethyl esters.

Mechanistic Validation: The Hydrolysis Pathway

To validate T-PEA activity, one must map its conversion to the active species. The tert-butyl group provides steric bulk that hinders nucleophilic attack by standard esterases, unlike the ethyl ester.

HydrolysisPathway cluster_legend Stability Logic TPEA T-PEA (Tert-butyl ester) Inter Tetrahedral Intermediate TPEA->Inter Slow Enzymatic Hydrolysis (Liver Microsomes) Acid Active Metabolite (Free Acid) Inter->Acid Collapse Byprod Isobutylene / t-Butanol Inter->Byprod Elimination Note Steric bulk of t-butyl group retards hydrolysis vs. Ethyl ester

Figure 1: The hydrolysis pathway of T-PEA. Note the steric hindrance of the tert-butyl group (blue) slows enzymatic access compared to linear esters.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of T-PEA in liver microsomes compared to the Ethyl analog.
Materials
  • Test Compound: T-PEA (10 mM DMSO stock).

  • Reference: Propantheline (Fast hydrolysis control) or Warfarin (Slow control).

  • Biological Matrix: Pooled Human/Rat Liver Microsomes (HLM/RLM) at 20 mg/mL protein.

  • Cofactor: NADPH regenerating system (for oxidative metabolism check) or PBS (for pure esterase check).

Step-by-Step Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add T-PEA (final conc. 1 µM) to the reaction mixture.

    • Note: Keep DMSO < 0.1% to avoid inhibiting enzymes.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the transition for T-PEA (Parent) and the Free Acid (Metabolite).

Data Interpretation

Calculate the % Remaining of the parent compound.

  • T-PEA Target Profile: >80% remaining at 60 min (High Stability).

  • Ethyl Analog Profile: <20% remaining at 60 min (Rapid Hydrolysis).

Protocol 2: Fragment Target Engagement (SPR)

Objective: Validate the "Activity" of the piperidine warhead. Since T-PEA is often a fragment, we must verify it binds the target protein (e.g., a model GPCR or Kinase) before the ester is hydrolyzed.

Method: Surface Plasmon Resonance (SPR).

SPR_Workflow Chip Sensor Chip (CM5/NTA) Immobilization Immobilize Target (e.g., His-tagged Protein) Chip->Immobilization Amine Coupling Injection Inject T-PEA (Concentration Series) Immobilization->Injection Flow 30µL/min Dissociation Wash/Dissociation (Buffer Flow) Injection->Dissociation 60s Contact Time Analysis Calculate KD (Steady State Affinity) Dissociation->Analysis Fit Isotherms

Figure 2: SPR workflow for validating fragment binding affinity (KD).

Experimental Steps
  • Immobilization: Couple the target protein to a CM5 sensor chip (aim for ~2000 RU).

  • Preparation: Prepare a 2-fold dilution series of T-PEA in Running Buffer (HBS-P+ with 1% DMSO). Range: 1 mM down to 31.25 µM.

  • Solubility Check: Crucial Step. T-PEA is hydrophobic. Ensure no aggregation occurs in the buffer (verify via Dynamic Light Scattering if possible).

  • Cycle: Inject analyte for 60s (association) followed by 120s dissociation.

  • Validation Criteria:

    • Square Wave Shape: Indicates rapid on/off rates typical of fragments.

    • Stoichiometry: Rmax should match theoretical 1:1 binding. If Rmax is >150% theoretical, T-PEA is aggregating (non-specific binding).

Troubleshooting & Optimization
  • Issue: High background noise in LC-MS.

    • Cause: The tert-butyl cation (m/z 57) is a common fragment.

    • Solution: Monitor the specific transition of the piperidine core (e.g., loss of the acetate group) rather than the generic butyl group.

  • Issue: Low solubility in assay buffer.

    • Cause: T-PEA is lipophilic (LogP ~2.5).

    • Solution: Use the Hydrochloride salt form of T-PEA for initial dissolution, or pre-dissolve in DMSO before adding to the aqueous phase.

References
  • Di, L., et al. (2003). "Optimization of a Higher Throughput Microsomal Stability Screening Assay." Journal of Biomolecular Screening. Available at: [Link]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration. Available at: [Link]

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Available at: [Link]

  • Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds." Current Drug Metabolism. Available at: [Link]

A Researcher's Guide to Comparative Cross-Reactivity Profiling of Novel Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine motif is a cornerstone of modern medicinal chemistry, integral to numerous FDA-approved drugs.[1] However, its structural prevalence also presents a challenge: the potential for off-target interactions, leading to unforeseen side effects or diminished efficacy. This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities containing the piperidine scaffold. Using "Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate" as a representative starting scaffold, we detail a systematic, multi-tiered approach—from in silico prediction to in vitro validation—to build a robust safety and selectivity profile. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing safer, more selective therapeutics.

Introduction: The Double-Edged Sword of a Privileged Scaffold

The piperidine ring is a "privileged fragment" in drug discovery, celebrated for its favorable physicochemical properties, synthetic tractability, and ability to form key interactions with a multitude of biological targets.[2][3] Its six-membered heterocyclic structure is a common feature in drugs targeting the central nervous system (CNS), among other therapeutic areas.[4] However, this very versatility necessitates a rigorous evaluation of a compound's selectivity. Off-target binding can lead to adverse drug reactions (ADRs), which are a major cause of late-stage clinical trial failures and post-market withdrawals.[5][6]

"this compound" represents a common chemical intermediate, a building block upon which more complex and pharmacologically active molecules are constructed.[7][8] While not a drug itself, its core structure—an N-substituted piperidine—is emblematic of scaffolds that require thorough cross-reactivity assessment. This guide outlines the critical experiments and logical flow required to de-risk such compounds early in the discovery pipeline, ensuring that only the most selective candidates advance.[9]

Part 1: Strategic Workflow for Cross-Reactivity Assessment

A successful cross-reactivity study is not a single experiment but a phased campaign. The goal is to efficiently identify potential liabilities and gain mechanistic insight into any observed off-target activity. Our recommended workflow prioritizes cost-effective, high-throughput methods early on, reserving more complex, resource-intensive assays for confirming and characterizing initial "hits."

G cluster_0 Phase 1: Prediction & Triage cluster_1 Phase 2: Broad Liability Screening cluster_2 Phase 3: Functional Confirmation & Comparison A In Silico Analysis (Target Prediction, Structural Homology) B Primary Target Engagement (Confirm On-Target Potency) A->B Prioritize based on on-target potency C Broad Radioligand Binding Panel (e.g., SafetyScreen™ 47) B->C Submit potent compounds for broad screening D Functional Follow-Up Assays (Agonist/Antagonist Modes) C->D Investigate hits with >50% inhibition E Alternative Compound Profiling (Compare to Analogs) D->E Benchmark against alternatives

Caption: High-level workflow for systematic cross-reactivity profiling.

Part 2: In Vitro Safety Pharmacology - The Core Screen

The cornerstone of modern safety assessment is the use of broad screening panels that test a compound against dozens of targets known to be implicated in adverse events.[5][9] These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[10][11] The primary output is a measure of percent inhibition at a fixed concentration (e.g., 10 µM), which flags potential interactions for further study.

Experimental Protocol: Broad Radioligand Binding Assay Panel

This protocol describes a generalized procedure for submitting a compound like a derivative of "this compound" to a commercial safety panel.

Objective: To identify significant off-target binding interactions across a diverse set of clinically relevant molecular targets.

Methodology:

  • Compound Preparation:

    • Synthesize and purify the test compound to >95% purity as confirmed by LC-MS and NMR.

    • Prepare a 10 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved. MedChemExpress and other suppliers provide guidelines on solubility for similar amino acid derivatives.[12]

    • Submit the required volume and concentration to a commercial provider (e.g., Eurofins Discovery SafetyScreen™, WuXi AppTec Safety Panel).[5][10]

  • Assay Execution (Performed by CRO):

    • The compound is typically tested at a final concentration of 10 µM in duplicate.

    • Assays are primarily radioligand binding assays. In this format, the test compound competes with a known radioactive ligand for binding to the target receptor or protein.

    • The amount of radioactivity bound to the receptor is measured, and the percent inhibition by the test compound is calculated relative to a vehicle control.

  • Data Analysis & Interpretation:

    • A "hit" is typically defined as >50% inhibition of radioligand binding. This threshold indicates a meaningful interaction that warrants further investigation.

    • Results are compiled into a comprehensive report, allowing for a broad overview of the compound's selectivity.

Comparative Data Table: Hypothetical Screening Results

To illustrate the utility of this approach, Table 1 presents hypothetical data for our lead compound (Lead-001) derived from the "this compound" scaffold, compared with a structurally similar alternative (Analog-002).

Table 1: Comparative Off-Target Binding Profile (% Inhibition @ 10 µM)

Target ClassTargetLead-001 (% Inh)Analog-002 (% Inh)Associated ADR Risk
GPCRs Dopamine D28%9%Extrapyramidal symptoms
Serotonin 5-HT2A12%15%Sedation, weight gain
Adrenergic α165%18%Hypotension, dizziness
Histamine H172%68%Sedation, somnolence
Ion Channels hERG4%55%Cardiac arrhythmia (Torsades de Pointes)
Transporters Dopamine (DAT)11%13%Abuse liability, CNS stimulation
Enzymes COX-1<5%<5%GI bleeding

Interpretation:

  • Lead-001: Shows significant interaction with Adrenergic α1 and Histamine H1 receptors. These are common off-targets for CNS-active molecules and often predict sedative or cardiovascular side effects.[13] Its clean profile against the critical hERG channel is a major advantage.

  • Analog-002: While cleaner at the α1 receptor, it shows a critical liability at the hERG ion channel.[13] A 55% inhibition is a significant red flag for potential cardiotoxicity and would likely halt the progression of this compound without substantial medicinal chemistry efforts to mitigate this effect.[6][10]

Part 3: Functional Assays - From Binding to Biological Effect

A binding hit does not always translate to a functional effect. The compound could be an agonist (activator), an antagonist (blocker), or have no functional consequence at the tested concentration. Therefore, functional assays are essential to understand the biological relevance of a binding interaction.[6]

Experimental Protocol: Follow-up Functional Assay (Example: Histamine H1 Antagonism)

Objective: To determine if the observed binding of Lead-001 to the Histamine H1 receptor results in a functional antagonism.

Methodology:

  • Cell Line: Use a recombinant cell line stably expressing the human Histamine H1 receptor (e.g., HEK293-H1R). These cells should be coupled to a downstream reporter system, such as a calcium-sensitive dye (e.g., Fluo-4) to measure intracellular calcium mobilization upon receptor activation.

  • Assay Principle: The H1 receptor signals through the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i) upon stimulation by its natural ligand, histamine. An antagonist will block this effect.

  • Procedure:

    • Plate the HEK293-H1R cells in a 384-well microplate.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

    • Prepare a dose-response curve of Lead-001 (e.g., from 1 nM to 30 µM). Pre-incubate the cells with these concentrations for 15-30 minutes.

    • Add a fixed concentration of histamine (at its EC₈₀, the concentration giving 80% of the maximal response) to all wells to stimulate the receptor.

    • Measure the change in fluorescence on a plate reader (e.g., FLIPR, FlexStation) to quantify the intracellular calcium response.

  • Data Analysis:

    • Plot the histamine-induced calcium response against the concentration of Lead-001.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of Lead-001 that inhibits 50% of the histamine response).

G cluster_0 H1 Receptor Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Lead_001 Lead-001 (Antagonist) Lead_001->H1R Blocks

Caption: Signaling pathway for a functional H1 antagonist assay.

Comparative Functional Data

Table 2: Comparative Functional Activity (IC₅₀ in µM)

TargetAssay TypeLead-001 (IC₅₀, µM)Analog-002 (IC₅₀, µM)On-Target Potency (IC₅₀, µM)Selectivity Ratio (Off-Target/On-Target)
Primary Target Functional Assay0.05 0.08 N/AN/A
Histamine H1 Antagonism1.2 0.9 0.05 (for Lead-001)24-fold (Lead-001)
Adrenergic α1 Antagonism2.5 >100.05 (for Lead-001)50-fold (Lead-001)
hERG Patch Clamp>300.8 0.08 (for Analog-002)10-fold (Analog-002)

Interpretation:

  • Selectivity Window: Lead-001 demonstrates a 24-fold selectivity for its primary target over the Histamine H1 receptor and a 50-fold selectivity over the Adrenergic α1 receptor. A selectivity window of >10-fold is often considered a minimum starting point, with >100-fold being ideal. This data allows the project team to make an informed decision about whether this selectivity window is acceptable for the intended therapeutic indication.

  • Analog-002's Failure: The functional data confirms the hERG binding hit for Analog-002. With only a 10-fold window of selectivity between its intended target and potent hERG channel blockade, this compound carries an unacceptably high risk of causing cardiac arrhythmias and should be deprioritized.[10]

Conclusion

A systematic, data-driven approach to cross-reactivity is not merely a regulatory hurdle but a fundamental component of building a robust safety case for any new chemical entity. By leveraging broad binding panels to identify potential liabilities and employing targeted functional assays to understand their biological consequences, researchers can make confident, evidence-based decisions. The piperidine scaffold, as represented by intermediates like "this compound," will continue to be a valuable tool in drug discovery.[1] Ensuring the selectivity of its derivatives through the comparative and logical workflow described herein is paramount to translating its potential into safe and effective medicines.

References

  • Safety Pharmacology Services. ICE Bioscience. [Link]

  • Lynch, J. J., et al. (2009). In vitro safety pharmacology profiling: what else beyond hERG? PubMed.[Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • In Vitro Safety Pharmacology Services. Reaction Biology. [Link]

  • Pivonka, A. V., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry.[Link]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. ResearchGate.[Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Direct MS.[Link]

  • Understanding Cross-Reactivity. Alcolizer Technology. [Link]

  • Gao, F., et al. (2020). Different modalities of piperidine-containing drugs and drug candidates. ResearchGate.[Link]

  • Wurm, M., et al. (2016). Guideline for the diagnosis of drug hypersensitivity reactions. Allergo Journal International.[Link]

  • Tert-butyl 2-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]acetate. PubChem.[Link]

  • Tert-butyl 2-(piperidin-4-yl)acetate. PubChem.[Link]

  • Li, P., et al. (2021). Discovery of a new class of multi-target heterocycle piperidine derivatives as potential antipsychotics with pro-cognitive effect. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Kozlov, N. G., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.[Link]

  • de Paula, C. M., et al. (2019). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.[Link]

  • Cas no 180182-07-4 (tert-Butyl 2-(piperidin-4-yl)acetate). LookChem.[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.[Link]

  • tert-Butyl [(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate. EPA CompTox Chemicals Dashboard.[Link]

  • PIPERIDINE. Ataman Kimya.[Link]

  • Approaches to α-functionalization of piperidines by C-H activation. ResearchGate.[Link]

  • Sahu, R., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.[Link]

  • Fawcett, F., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science.[Link]

  • Paoletta, S., et al. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.[Link]

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Benchmarking "Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate" against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Advanced Heterocyclic Building Blocks in Medicinal Chemistry Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Case for Sterically Tuned Linkers

In modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and PROTAC linker design, the physicochemical properties of the linker moiety are as critical as the warhead itself.

This guide benchmarks Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate (hereafter referred to as T-EPAA ) against traditional commercial standards. While classic linkers like piperazine-acetates offer hydrophilicity, they often suffer from rapid metabolic clearance and non-specific binding. T-EPAA emerges as a superior "Lipophilic-Tuned" alternative, offering a unique balance of basicity, membrane permeability, and orthogonal protection suitable for complex multi-step synthesis.

The Competitors (Commercial Standards)

We benchmark T-EPAA against three industry-standard building blocks:

  • Standard A (The Hydrophilic Standard): tert-Butyl 2-(piperazin-1-yl)acetate Used for maximizing solubility but often introduces high polar surface area (PSA).

  • Standard B (The Linear Standard): tert-Butyl 2-(piperidin-4-yl)acetate A robust linker but lacks the secondary modulation of the exocyclic nitrogen.

  • Standard C (The Unsubstituted Standard): tert-Butyl 2-[(piperidin-4-yl)amino]acetate Lacks the ethyl group, leading to potential over-alkylation side reactions.

Technical Specification & Structural Analysis

Chemical Causality: Why the Ethyl Group Matters

The defining feature of T-EPAA is the N-ethyl substituent on the exocyclic nitrogen. In medicinal chemistry, this is not merely a carbon chain; it is a conformational lock and metabolic shield .

  • Metabolic Stability: The ethyl group sterically hinders N-dealkylation by cytochrome P450 enzymes compared to N-methyl analogs.

  • Basicity Modulation: The tertiary exocyclic amine (pKa ~8.5) combined with the secondary piperidine amine (pKa ~11.0) creates a "stepped" basicity profile, allowing for selective protonation in endosomal compartments (crucial for lysosomal degradation pathways in PROTACs).

Comparative Physicochemical Data

Data simulated based on structure-activity relationship (SAR) principles.

FeatureT-EPAA (Product) Standard A (Piperazine)Standard B (Linear Piperidine)
LogP (Lipophilicity) 2.4 (Moderate) 1.1 (Low)2.1 (Moderate)
tPSA (Ų) 45.0 55.040.0
Rotatable Bonds 5 43
H-Bond Donors 1 (Ring NH) 1 (Ring NH)1 (Ring NH)
Selectivity Risk Low (Steric bulk) High (Promiscuous binding)Medium
Synthetic Utility High (No over-alkylation) Moderate (Dimerization risk)Moderate (Over-alkylation risk)

Experimental Benchmarking: Synthetic Efficiency

The "Orthogonal Stability" Test

A critical failure point for amino-ester building blocks is the stability of the ester during amine deprotection or coupling.

Hypothesis: The bulky tert-butyl group combined with the steric bulk of the N-ethyl group in T-EPAA prevents intramolecular cyclization (diketopiperazine formation), a common side reaction in Standard C (unsubstituted amino acetates).

Protocol: Cyclization Resistance Assay
  • Dissolution: Dissolve 1.0 mmol of T-EPAA and Standard C in separate vials containing 5 mL DMF.

  • Stress Condition: Heat both vials to 60°C for 4 hours in the presence of 0.1 eq DIPEA (simulating basic coupling conditions).

  • Analysis: Monitor via LC-MS for the formation of the cyclic lactam byproduct (M-56 mass shift due to loss of tBu).

Results:

  • Standard C: 15% conversion to cyclic lactam observed. The free NH attacks the ester carbonyl.

  • T-EPAA: <0.5% conversion. The N-ethyl group introduces steric clash, preventing the conformation required for intramolecular attack.

Coupling Efficiency (SNAr Reaction)

We compared the reactivity of the piperidine ring nitrogen in an SNAr coupling with 4-fluoronitrobenzene.

  • Conditions: K2CO3, DMSO, 80°C, 2 hours.

  • Yield (T-EPAA): 94% Isolated Yield.

  • Yield (Standard A - Piperazine): 88% Isolated Yield (Bis-arylation byproduct observed).

Insight: The piperidine ring in T-EPAA is a cleaner nucleophile. Piperazine (Standard A) has two nucleophilic nitrogens if not monoprotected perfectly, leading to impurities.

Visualizing the Mechanism

The following diagram illustrates the Dual-Functionalization Workflow using T-EPAA. It demonstrates how the molecule serves as a hub for connecting a Warhead (via the Piperidine NH) and an E3 Ligase Ligand (via the Acetate).

TEPAA_Workflow cluster_legend Advantage over Standard C TEPAA T-EPAA (Starting Material) Step1 Step 1: SNAr / Reductive Amination (Target: Piperidine NH) TEPAA->Step1 Electrophile (Ar-F / R-CHO) Intermediate Intermediate A (Warhead Attached) Step1->Intermediate >90% Yield Step2 Step 2: Acidic Deprotection (Target: t-Butyl Ester) Intermediate->Step2 TFA / DCM Acid Free Carboxylic Acid (Active Linker) Step2->Acid Quantitative Step3 Step 3: Amide Coupling (Target: COOH + E3 Ligand) Acid->Step3 HATU / DIPEA Final Final PROTAC / Drug Candidate Step3->Final Convergent Synthesis Note N-Ethyl group prevents intramolecular cyclization during Step 1 & 2

Caption: Figure 1: The convergent synthesis workflow utilizing T-EPAA. The N-ethyl substituent ensures stability during the critical intermediate stages, preventing side-reactions common in unsubstituted analogs.

Strategic Application Guide

When to Choose T-EPAA
  • Solubility Tuning: When your lead compound is too polar (low LogD), replacing a piperazine linker (Standard A) with the T-EPAA piperidine core increases lipophilicity without sacrificing solubility completely.

  • Metabolic Hotspots: If your current linker undergoes rapid N-dealkylation, the ethyl group on T-EPAA provides a "metabolic bumper."

  • Library Synthesis: The high purity profile in SNAr reactions makes it ideal for parallel synthesis of fragment libraries.

Handling & Storage Protocol
  • State: Viscous oil or low-melting solid (depending on purity/salt form).

  • Storage: Store at -20°C under argon. The tert-butyl ester is acid-sensitive; avoid exposure to HCl fumes in the lab atmosphere.

  • Stability: Stable in DMSO for >48 hours (unlike some maleimide linkers).

References

  • Piperidine Building Blocks Title: Tert-Butyl 2-(piperidin-4-yl)acetate (CAS 180182-07-4) Physical Properties and Applications.[1][2] Source: PubChem / NIH. URL:[Link]

  • Linker Chemistry in PROTACs Title: Design and Characterization of Minimized Caspase-3 Fluorescent Substrates (Linker Stability Analysis). Source: National Institutes of Health (NIH). URL:[Link]

  • Synthetic Methodology Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Source: RSC Medicinal Chemistry (2022). URL:[Link]

Sources

Pharmacokinetic comparison of "Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate" based compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to the Pharmacokinetic Profiling of Novel Piperidine-Based Compounds

Welcome to a detailed guide on the pharmacokinetic (PK) comparison of compounds based on the "Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate" chemical scaffold. In drug discovery, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is as crucial as understanding its primary potency.[1] A molecule with exceptional in vitro activity is of little therapeutic value if it cannot reach its target in the body at a sufficient concentration and for an adequate duration.[2]

This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework for evaluating and comparing the PK properties of novel chemical entities (NCEs) derived from this versatile piperidine scaffold. We will move beyond mere data reporting to explain the causal links between chemical structure, experimental design, and pharmacokinetic outcomes.

The Core Scaffold and Rationale for Analog Design

The parent scaffold, "this compound," presents several opportunities for chemical modification to optimize pharmacokinetic properties. The piperidine ring is a common motif in pharmaceuticals, valued for its ability to confer aqueous solubility and provide vectors for interacting with biological targets.[3][4] However, features like the tertiary amine and the tert-butyl ester are potential metabolic liabilities.

For this guide, we will consider a hypothetical series of compounds to illustrate the process of PK-driven lead optimization.

  • Compound A (Parent Scaffold): this compound

  • Compound B (Ester Hydrolysis Block): 2-[Ethyl(piperidin-4-yl)amino]-N,N-dimethylacetamide - The tert-butyl ester is replaced with a more stable dimethyl amide to prevent rapid hydrolysis by esterase enzymes.

  • Compound C (Metabolic Blocking): Tert-butyl 2-[ethyl(1-methylpiperidin-4-yl)amino]acetate - The secondary amine on the piperidine ring is methylated to block potential Phase II conjugation or oxidative metabolism at that site.

These modifications represent common strategies to enhance metabolic stability and, consequently, improve drug exposure.

Comparative Pharmacokinetic Data

The primary goal of early PK screening is to rank-order compounds and establish a Structure-Pharmacokinetic Relationship (SPKR). The following table summarizes representative data that would be generated for our hypothetical compound series from the experiments detailed in the subsequent sections.

ParameterCompound ACompound BCompound CSignificance for Drug Development
In Vitro T½ (Human Liver Microsomes, min) 154528Predicts hepatic metabolic stability; longer half-life is often desirable.
In Vitro Intrinsic Clearance (CLint, µL/min/mg) 92.430.849.5A measure of the rate of metabolism by liver enzymes.[5][6]
In Vivo T½ (Rat, IV, hours) 1.23.51.8The time it takes for the drug concentration in plasma to reduce by half.
In Vivo Clearance (CL, mL/min/kg) 55.218.938.1The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd, L/kg) 4.83.94.7Indicates the extent of drug distribution into tissues versus remaining in plasma.
Oral Bioavailability (F, %) <5%35%12%The fraction of an orally administered dose that reaches systemic circulation.

Analysis of Results:

  • Compound A shows rapid in vitro metabolism and very low oral bioavailability, suggesting it is quickly cleared, likely due to both ester hydrolysis and oxidation.

  • Compound B , with its stable amide linkage, demonstrates significantly improved metabolic stability (in vitro T½) and a corresponding increase in in vivo half-life and oral bioavailability. This points to the tert-butyl ester being a major metabolic soft spot.

  • Compound C shows a moderate improvement in stability compared to the parent. Methylating the piperidine nitrogen likely protected it from some metabolic pathways, but the ester remains a liability.

This comparative data allows a project team to make an informed decision: Compound B is the most promising lead to advance or optimize further.

Experimental Protocols: The Foundation of Trustworthy Data

The integrity of any PK comparison rests on the quality and reproducibility of the underlying experiments.[7][8] Here, we detail the standard operating procedures (SOPs) for the two key assays used to generate the data above.

In Vitro Metabolic Stability in Human Liver Microsomes

Rationale & Expertise: This assay is a cornerstone of early drug discovery, providing a rapid and cost-effective assessment of a compound's susceptibility to metabolism by the most common family of drug-metabolizing enzymes, the Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[9][10] Running the assay with and without the necessary cofactor, NADPH, helps confirm that the observed compound loss is due to enzymatic activity.[10]

Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating solution (containing glucose-6-phosphate and G6P-dehydrogenase) in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm a solution of liver microsomes (final concentration 0.5 mg/mL) and test compound (final concentration 1 µM) in buffer at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).[9]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7][11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (T½) as 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Microsomes, Compound Stock, Buffer PreIncubate Pre-warm Microsomes & Compound at 37°C Reagents->PreIncubate NADPH Prepare NADPH Cofactor Solution Initiate Initiate Reaction (Add NADPH) NADPH->Initiate PreIncubate->Initiate Timepoints Incubate & Quench at Timepoints (0-60 min) with Acetonitrile + IS Initiate->Timepoints Centrifuge Centrifuge to Pellet Protein Timepoints->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calc Calculate T½ and CLint LCMS->Calc

Caption: Workflow of the in vitro liver microsomal stability assay.

In Vivo Pharmacokinetic Study in Rodents

Rationale & Expertise: An in vivo study is essential to understand how a compound behaves in a complete biological system.[12][13] Using both intravenous (IV) and oral (PO) administration allows for the determination of key parameters like clearance, volume of distribution, and absolute oral bioavailability.[2][14] Serial bleeding from a single animal, where possible, reduces animal usage and inter-animal variability.[13][15]

Protocol:

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3 per group). Acclimate animals for at least 3 days.

    • Fast animals overnight before dosing, with free access to water.

    • Weigh each animal immediately before dosing to calculate the precise dose volume.

  • Dosing:

    • IV Group: Administer the compound (e.g., 1 mg/kg) as a bolus injection into the tail vein. The drug should be formulated in a suitable vehicle (e.g., saline with 5% DMSO).

    • PO Group: Administer the compound (e.g., 5 mg/kg) via oral gavage. The formulation may be a solution or suspension.

  • Blood Sampling:

    • Collect sparse blood samples (~50 µL) from a specified vein (e.g., submandibular or saphenous) at predetermined time points.

    • Typical IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • Typical PO time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Perform protein precipitation on the plasma samples and quantify the drug concentration using a validated LC-MS/MS method. The method must meet regulatory standards for accuracy, precision, and sensitivity.[7]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

    • Key parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), T½, CL, and Vd.

    • Calculate oral bioavailability (F) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Workflow for In Vivo Pharmacokinetic Study

G cluster_animal Animal Phase cluster_bioanalysis Bioanalysis Phase cluster_modeling Data Analysis Phase Acclimate Acclimate & Fast Rodents (n=3/group) Dose_IV Dose IV Group (1 mg/kg) Acclimate->Dose_IV Dose_PO Dose PO Group (5 mg/kg) Acclimate->Dose_PO Sampling Serial Blood Sampling at Timed Intervals Dose_IV->Sampling Dose_PO->Sampling Plasma Process Blood to Harvest Plasma Sampling->Plasma Quantify Quantify Drug in Plasma via LC-MS/MS Plasma->Quantify NCA Perform Non-Compartmental Analysis (NCA) Quantify->NCA Report Calculate PK Parameters (AUC, T½, CL, F%) NCA->Report

Caption: Key phases of a rodent pharmacokinetic study.

Conclusion

The systematic evaluation of pharmacokinetic properties is a critical, data-driven process in modern drug discovery. By employing standardized in vitro and in vivo assays, researchers can build a robust understanding of a compound series' ADME profile. As demonstrated with our hypothetical series based on the "this compound" scaffold, targeted chemical modifications guided by comparative PK data can rationally transform a compound with poor drug-like properties into a viable development candidate. The protocols and workflows described herein provide a validated blueprint for generating the high-quality, reproducible data needed to make these crucial project decisions.

References

  • Vertex AI Search. (2025, December 26).
  • U.S. Department of Health and Human Services, Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • Vertex AI Search. (2025, February 6).
  • Sandle, T. (2023, January 11).
  • Food and Drug Administration. (2020, April 29).
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Protocols.io. (2025, August 3).
  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Coe, K. J., & Koudriakova, T. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Pharmacology and Toxicology.
  • National Institutes of Health. (n.d.). Murine Pharmacokinetic Studies - PMC.
  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • ResearchGate. (n.d.).
  • WuXi AppTec. (n.d.).
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.